Tert-butyl 4-oxoazocane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxoazocane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCQHORSVUIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tert-butyl 4-oxoazocane-1-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-oxoazocane-1-carboxylate, a valuable heterocyclic building block for drug discovery and organic synthesis. While specific literature on this exact compound is sparse, this document leverages established principles of medium-ring synthesis and physical organic chemistry to present a predictive but robust guide for its preparation, characterization, and synthetic utility. We will detail a proposed synthetic pathway, outline expected spectroscopic signatures, and discuss the reactivity profile of its key functional groups—the N-Boc carbamate and the cyclic ketone. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing scaffolds.
Introduction and Strategic Importance
Medium-sized nitrogen heterocycles, particularly those containing an eight-membered azocane ring, are privileged scaffolds in medicinal chemistry. Their conformational flexibility allows them to effectively present pharmacophoric elements in three-dimensional space, leading to potent and selective interactions with biological targets. Tert-butyl 4-oxoazocane-1-carboxylate (Figure 1) is a strategically important intermediate, combining the versatile azocane core with two key functional handles:
-
A Ketone at the C4 Position: This carbonyl group serves as a versatile anchor point for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents.
-
An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen under a wide range of conditions, including basic and nucleophilic environments, yet can be cleanly removed under acidic conditions.[1] This orthogonality is crucial for complex, multi-step synthetic campaigns.[2]
This guide will provide the foundational knowledge required to synthesize, handle, and strategically employ this valuable synthetic intermediate.
Proposed Synthesis Pathway: An Intramolecular Approach
The synthesis of medium-sized rings is often challenged by unfavorable entropic factors.[3] Therefore, a carefully designed intramolecular cyclization strategy is paramount. While several methods exist for the formation of eight-membered rings, including ring-closing metathesis (RCM) and radical cyclizations, we propose a robust and scalable route based on the Dieckmann condensation.[4][5][6][7] This classical reaction involves the intramolecular condensation of a diester to form a β-keto ester, which is ideally suited for generating the target 4-oxoazocane core.
The overall workflow is designed to build a linear precursor containing the necessary functionalities for the key cyclization step.
Detailed Experimental Protocols & Mechanistic Rationale
Step 1 & 2: Synthesis of the Acyclic Amino Diester Backbone
The synthesis begins with the construction of a linear N-protected amino diester. A plausible route involves the reductive amination of a keto-ester followed by chain extension, or a sequential alkylation approach. For this guide, we will consider a pathway starting from a commercially available amino acid derivative, which offers good control over stereochemistry if required.
Protocol: Synthesis of Diethyl 2-((tert-butoxycarbonyl)amino)heptanedioate
-
N-Alkylation: To a solution of ethyl 5-bromovalerate (1.0 eq) in acetonitrile, add L-glutamic acid diethyl ester hydrochloride (1.1 eq) and potassium carbonate (3.0 eq). Heat the mixture to reflux for 16-24 hours, monitoring by TLC.
-
Rationale: This standard SN2 reaction builds the C7 carbon chain attached to the nitrogen. Potassium carbonate acts as a base to free the amine from its hydrochloride salt and neutralize the HBr formed during the reaction.
-
-
Work-up: After cooling, filter the solids and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino diester.
-
Boc Protection: Dissolve the crude amino diester (1.0 eq) in a 1:1 mixture of THF and water. Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).[8] Stir vigorously at room temperature for 4-6 hours.
-
Rationale: The Boc group is installed using (Boc)₂O under Schotten-Baumann conditions. The biphasic system with a mild base ensures efficient acylation of the secondary amine.[9]
-
-
Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure linear precursor.
Step 3: Intramolecular Dieckmann Condensation
This is the key ring-forming step. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over intermolecular polymerization, especially for an 8-membered ring.[10]
Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-oxoazocane-3-carboxylate
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, prepare a solution of the linear diester precursor (1.0 eq) in anhydrous toluene (to a final concentration of ~0.01 M).
-
Rationale: High dilution conditions are essential to minimize intermolecular side reactions and favor the desired intramolecular cyclization, a principle established by Ziegler.
-
-
Cyclization: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution at room temperature. After the initial effervescence subsides, heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Rationale: Sodium hydride is a strong, non-nucleophilic base that will deprotonate the α-carbon of one of the ester groups to form an enolate. This enolate then acts as the nucleophile, attacking the carbonyl of the second ester group intramolecularly.
-
-
Work-up and Quench: Cool the reaction to 0 °C and cautiously quench by the slow addition of glacial acetic acid until the pH is neutral. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting β-keto ester by column chromatography.
Step 4: Decarboxylation
The resulting β-keto ester is readily decarboxylated to yield the final target molecule.
Protocol: Synthesis of tert-Butyl 4-oxoazocane-1-carboxylate
-
Hydrolysis & Decarboxylation: Dissolve the purified β-keto ester in a mixture of DMSO and water (e.g., 9:1 v/v). Add lithium chloride (2.0 eq). Heat the mixture to 120-140 °C for 6-12 hours.
-
Rationale: This is a Krapcho decarboxylation. The combination of a polar aprotic solvent, water, and a salt facilitates the saponification of the ester followed by thermal decarboxylation of the resulting β-keto acid intermediate.
-
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMSO, followed by brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
Precise spectroscopic data is essential for confirming the identity and purity of a synthesized compound.[11] While experimental data is not available in the literature, we can predict the key spectroscopic features of tert-butyl 4-oxoazocane-1-carboxylate based on its structure and data from analogous compounds.
| Technique | Expected Features and Rationale |
| ¹H NMR | ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. ~2.5-2.8 ppm (multiplet, 4H): Protons on carbons α to the ketone (C3 and C5). These would be deshielded by the carbonyl group. ~3.4-3.6 ppm (multiplet, 4H): Protons on carbons α to the nitrogen (C2 and C8). These are deshielded by the electronegative nitrogen atom. ~1.7-2.0 ppm (multiplet, 4H): Remaining methylene protons on the ring (C6 and C7). Due to the conformational flexibility of the 8-membered ring, expect complex, potentially broad multiplets. |
| ¹³C NMR | ~210 ppm: Ketone carbonyl carbon (C4). ~155 ppm: Carbamate carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the tert-butyl group. ~40-50 ppm: Carbons α to the nitrogen (C2, C8). ~35-45 ppm: Carbons α to the ketone (C3, C5). ~28.5 ppm: Methyl carbons of the tert-butyl group. ~25-30 ppm: Remaining ring carbons (C6, C7). |
| IR | ~1710 cm⁻¹ (strong): C=O stretch of the cyclic ketone. This is a key diagnostic peak. ~1690 cm⁻¹ (strong): C=O stretch of the Boc carbamate. ~2850-2980 cm⁻¹: C-H stretching vibrations of the aliphatic ring and Boc group. ~1160 cm⁻¹: C-O stretch associated with the Boc group. |
| Mass Spec (ESI+) | Expected m/z: 242.17 [M+H]⁺, 264.15 [M+Na]⁺, 186.11 [M - C₄H₈ + H]⁺ (loss of isobutylene), 142.10 [M - Boc + H]⁺ (loss of the Boc group). |
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-butyl 4-oxoazocane-1-carboxylate stems from the distinct reactivity of its two primary functional groups.
Reactions at the C4-Ketone
The ketone functionality is a gateway to a vast array of derivatives. Standard carbonyl chemistry can be applied to elaborate the scaffold.
-
Reductive Amination: The most powerful application is likely reductive amination, where the ketone is converted to an amine.[12] Reacting the ketone with a primary or secondary amine under acidic conditions forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This provides direct access to 4-aminoazocane derivatives, which are common motifs in bioactive molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the C=O bond into a C=C bond, enabling the introduction of alkylidene substituents.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents will generate tertiary alcohols, providing a route to 4-alkyl-4-hydroxyazocane derivatives.
-
Enolate Chemistry: The protons on the α-carbons (C3 and C5) are acidic and can be removed with a suitable base to form an enolate, which can then be alkylated or used in aldol-type reactions.
Deprotection of the N-Boc Group
The Boc group is stable to most basic, nucleophilic, and reductive conditions, making it an excellent protecting group during manipulations of the ketone. It is reliably cleaved under acidic conditions.[13]
-
Standard Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature typically results in rapid and clean deprotection. The byproducts are gaseous carbon dioxide and tert-butanol (or isobutylene), which are easily removed.
-
Milder Conditions: For substrates sensitive to strong acid, milder conditions such as 4M HCl in dioxane or p-toluenesulfonic acid in methanol can be employed.
The ability to selectively deprotect the nitrogen allows for subsequent functionalization, such as acylation, alkylation, or arylation, at the ring nitrogen atom.
Conclusion
Tert-butyl 4-oxoazocane-1-carboxylate represents a highly valuable, albeit not widely commercialized, building block for modern synthetic chemistry. Its structure, featuring a flexible eight-membered ring, a versatile ketone handle, and an orthogonal Boc-protecting group, makes it an ideal starting point for the synthesis of complex molecular architectures. The synthetic route proposed herein, centered on a robust Dieckmann condensation, provides a logical and scalable pathway for its preparation. The predicted spectroscopic data and the outlined reactivity profile offer a solid foundation for researchers to confidently synthesize, characterize, and employ this intermediate in their drug discovery and development programs.
References
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(Reference for Aza-Prins Cyclization, relevant to medium ring synthesis) S. G. O. Johansson, M. R. M. D. L. Garcia, F. G. J. C. Martins, et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. Available at: [Link]
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(Reference for entropy in medium ring synthesis) Y. Wei, Y. Xia, et al. (2020). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers. Available at: [Link]
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(Reference for radical synthesis of 8-membered rings) N. Theoduloz, A. M. Echavarren, et al. (2018). The synthesis of seven- and eight-membered rings by radical strategies. ResearchGate. Available at: [Link]
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(Reference for Boc protection of amines) V. G. Desai, P. M. Lokhande, et al. (2015). Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]
-
(Reference for intramolecular cyclization) S. K. Guchhait, A. L. Chandgude, et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Available at: [Link]
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(Reference for Boc group stability and cleavage) Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
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(Reference for Dieckmann Condensation) Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
-
(Reference for general characterization) A. A. A. Al-Riyahee. (2011). Synthesis, characterization and spectroscopic properties of new azo-dyes and azo-metal complexes derived from 8-hydroxyquinoline. ResearchGate. Available at: [Link]
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(Reference for 8-membered ring synthesis) J. C. G. de la Torre, F. J. F. Enguita, et al. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. Available at: [Link]
-
(Reference for cyclic amine synthesis) M. D'hooghe, N. De Kimpe. (2009). Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. Available at: [Link]
-
(Reference for Dieckmann Condensation history) Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
(Reference for N-Boc reactivity) T. V. Hansen, L. Skattebøl. (2005). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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(Reference for spectroscopic characterization) L. Bizzocchi, S. Melandri, et al. (2022). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. National Institutes of Health. Available at: [Link]
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(Reference for Ring-Closing Metathesis) Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]
-
(Reference for ketone-amine reactions) ResearchGate. (n.d.). Reaction of cyclic ketones with primary amines. Available at: [Link]
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(Reference for medium-ring synthesis) White Rose eTheses Online. (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. Available at: [Link]
-
(Reference for intramolecular cyclization) Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]
-
(Reference for N-Boc protection protocol) National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
(Reference for intramolecular cyclization study) National Institutes of Health. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. Available at: [Link]
-
(Reference for dual Boc protection) Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Available at: [Link]
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(Reference for 8-membered ring synthesis) National Institutes of Health. (n.d.). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Available at: [Link]
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(Reference for spectroscopic characterization) ResearchGate. (n.d.). Spectroscopic Characterization of Azo Dyes Aggregation. Available at: [Link]
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(Reference for RCM application) ResearchGate. (n.d.). ChemInform Abstract: Ring-Closing Metathesis of Diolefinic Oxazolidinones. Available at: [Link]
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(Reference for ketone-amine reactions) Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]
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(Reference for enamine reactions) Master Organic Chemistry. (2023). Enamines. Available at: [Link]
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(Reference for Dieckmann in 8-membered rings) Organic Reactions. (n.d.). The Dieckmann Condensation. Available at: [Link]
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(Reference for spectroscopic characterization) ResearchGate. (n.d.). Spectroscopic and Optical Characterization of a Series of Azobenzene-Containing Side-Chain Liquid Crystalline Polymers. Available at: [Link]
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(Reference for cyclic ketone synthesis) J-Stage. (n.d.). Synthesis of Eight- to Twelve-membered Cyclic Ketones. Available at: [Link]
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(Reference for RCM in N-heterocycles) National Institutes of Health. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Available at: [Link]
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(Reference for spectroscopic characterization) PubMed Central. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid. Available at: [Link]
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(Reference for reductive amination) Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]
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(Reference for RCM synthesis) Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Available at: [Link]
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(Reference for Dieckmann condensation mechanism) Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
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(Reference for amine protecting groups) Master Organic Chemistry. (2018). Protecting Groups For Amines. Available at: [Link]
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(Reference for intramolecular cyclization) National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Available at: [Link]
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(Reference for amine to ketone oxidation) ResearchGate. (n.d.). Oxidation of Primary Amines to Ketones. Available at: [Link]
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(Reference for RCM mechanism video) YouTube. (2015). Organic Chemistry II - Ring Closing Metathesis. Available at: [Link]
-
(Reference for Dieckmann condensation video) YouTube. (2019). Dieckmann condensation. Available at: [Link]
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An In-depth Technical Guide to Tert-butyl 4-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-oxoazocane-1-carboxylate (CAS No. 1803599-91-8) is a heterocyclic organic compound that has garnered interest as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a medium-sized eight-membered azocane ring, a ketone functional group, and a tert-butoxycarbonyl (Boc) protecting group, offers a valuable scaffold for the development of novel bioactive molecules. The presence of the ketone provides a reactive site for further functionalization, while the Boc group allows for controlled manipulation of the nitrogen atom's reactivity, making it an attractive building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, spectral characteristics, reactivity, and potential applications of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of tert-butyl 4-oxoazocane-1-carboxylate is presented in the table below. This information is crucial for its handling, storage, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1803599-91-8 | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1][2] |
| Molecular Weight | 227.30 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| Solubility | Expected to be soluble in organic solvents | [3] |
| Storage | Store at room temperature | [1] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-butyl 4-oxoazocane-1-carboxylate is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of Tert-butyl 4-oxoazocane-1-carboxylate
Figure 1: Proposed synthesis of Tert-butyl 4-oxoazocane-1-carboxylate via Dieckmann condensation.
Experimental Protocol: Proposed Synthesis via Dieckmann Condensation
This protocol is a generalized procedure based on established methods for Dieckmann condensations and should be optimized for this specific substrate.
1. Materials:
-
N-Boc-azelaic acid monomethyl ester (starting material)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
2. Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Starting Material: The N-Boc-azelaic acid monomethyl ester (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl 4-oxoazocane-1-carboxylate.
Spectral Properties
The structural elucidation of tert-butyl 4-oxoazocane-1-carboxylate relies on various spectroscopic techniques. Below are the expected spectral data based on its chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the azocane ring and the Boc protecting group.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ (Boc) | ~1.4 - 1.5 | Singlet | 9H |
| CH₂ adjacent to N | ~3.2 - 3.6 | Multiplet | 4H |
| CH₂ adjacent to C=O | ~2.4 - 2.8 | Multiplet | 4H |
| Other ring CH₂ | ~1.5 - 2.0 | Multiplet | 4H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (ketone) | ~205 - 215 |
| C=O (carbamate) | ~154 - 156 |
| C(CH₃)₃ (Boc) | ~80 - 82 |
| C(CH₃)₃ (Boc) | ~28 |
| CH₂ adjacent to N | ~45 - 55 |
| CH₂ adjacent to C=O | ~35 - 45 |
| Other ring CH₂ | ~20 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ketone and carbamate functional groups.
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| C=O (ketone) | ~1715 | Strong |
| C=O (carbamate) | ~1690 | Strong |
| C-N (carbamate) | ~1160 | Strong |
| C-H (alkane) | ~2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Predicted m/z values for various adducts are available.
| Adduct | Predicted m/z |
| [M+H]⁺ | 228.15943 |
| [M+Na]⁺ | 250.14137 |
Reactivity and Synthetic Applications
The chemical reactivity of tert-butyl 4-oxoazocane-1-carboxylate is primarily dictated by the ketone and the N-Boc protecting group.
Figure 2: Key reaction pathways for Tert-butyl 4-oxoazocane-1-carboxylate.
Reactions of the Ketone
The ketone at the 4-position is a versatile handle for a variety of chemical transformations:
-
Reduction: The ketone can be readily reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This provides access to tert-butyl 4-hydroxyazocane-1-carboxylate, a useful intermediate for further derivatization.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the ketone into an exocyclic double bond, opening up possibilities for further functionalization of the alkene.
-
Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to introduce a substituted amino group at the 4-position.
Reactivity of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions.
-
Deprotection: The Boc group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This deprotection yields the free secondary amine, azocan-4-one, which can then be subjected to a range of N-functionalization reactions.
Applications in Medicinal Chemistry
Tert-butyl 4-oxoazocane-1-carboxylate serves as a valuable building block in drug discovery due to the prevalence of the azocane scaffold in biologically active compounds. The ability to functionalize both the ketone and the nitrogen atom allows for the creation of diverse libraries of compounds for screening against various biological targets. Azocane derivatives have shown potential in areas such as neuroscience and metabolic diseases.[1] The conformational flexibility of the eight-membered ring, combined with the rigidity of the Boc group, can be exploited to design molecules with specific three-dimensional structures that can interact with biological macromolecules.
Conclusion
Tert-butyl 4-oxoazocane-1-carboxylate is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure and the presence of two distinct reactive sites allow for a wide range of chemical modifications. While detailed experimental data in the public domain is limited, its synthesis can be plausibly achieved through established methods like the Dieckmann condensation. The predicted spectral data and known reactivity patterns provide a solid foundation for its use in the synthesis of novel and complex molecular architectures for drug discovery and development.
References
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PubChemLite. Tert-butyl 4-oxoazocane-1-carboxylate (C12H21NO3). [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
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ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
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National Institutes of Health. Synthesis of Boc-protected bicycloproline. [Link]
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Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
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RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]
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PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
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-
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An In-Depth Technical Guide to Tert-butyl 4-oxoazocane-1-carboxylate
Lead Application Scientist: Dr. Evelyn Reed
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-oxoazocane-1-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details the molecule's fundamental physicochemical properties, centered around its precise molecular weight, and offers an in-depth exploration of its synthesis, purification, and analytical characterization. Furthermore, this guide elucidates the strategic importance of this compound in modern synthetic chemistry, particularly its role as a versatile intermediate in the construction of complex, biologically active molecules. By integrating detailed experimental protocols with the underlying chemical principles, this whitepaper serves as an essential resource for scientists leveraging this valuable synthetic intermediate.
Introduction: The Strategic Value of the Azocane Scaffold
Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Among these, medium-sized rings like the eight-membered azocane system offer unique three-dimensional diversity that is increasingly sought after in drug discovery to explore new chemical space and optimize drug-like properties. Tert-butyl 4-oxoazocane-1-carboxylate (N-Boc-4-oxoazocane) is a particularly valuable synthetic intermediate.
The molecule incorporates two critical features:
-
The Azocane Core: An eight-membered saturated amine ring that provides a flexible yet constrained conformational scaffold.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for subsequent functionalization.[1]
-
The Ketone Handle: The C4-keto group serves as a versatile synthetic handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents.
This combination makes tert-butyl 4-oxoazocane-1-carboxylate a cornerstone for building complex molecular architectures and is frequently employed in the synthesis of novel therapeutic agents.[2]
Physicochemical and Molecular Properties
A precise understanding of a compound's properties is fundamental to its application in synthesis. The key identifiers and physicochemical data for tert-butyl 4-oxoazocane-1-carboxylate are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations and analytical interpretations, is 227.30 g/mol .[3]
| Property | Value | Source |
| Molecular Weight | 227.3 g/mol | [2] |
| Molecular Formula | C₁₂H₂₁NO₃ | [2] |
| CAS Number | 1803599-91-8 | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=O)CCC1 | |
| InChI Key | Not readily available | |
| Appearance | Solid (Typical) | |
| Storage | Room temperature | [2] |
Table 1: Core physicochemical properties of tert-butyl 4-oxoazocane-1-carboxylate.
Synthesis and Purification Strategy
The synthesis of N-Boc protected cyclic ketones often involves the oxidation of the corresponding alcohol precursor. This approach is favored for its reliability and the commercial availability of the precursor, tert-butyl 4-hydroxyazocane-1-carboxylate.
Causality in Experimental Design: The Oxidation Choice
The selection of an oxidizing agent is critical for achieving a high yield and purity while avoiding side reactions. While several reagents can effect this transformation (e.g., PCC, PDC, Swern, or Dess-Martin periodinane), a common and scalable choice is oxidation using a chromium-based reagent like Pyridinium chlorochromate (PCC) or a hypervalent iodine reagent like Dess-Martin periodinane (DMP).
-
Dess-Martin Periodinane (DMP): Offers the advantage of mild, neutral reaction conditions and a simple workup, minimizing the risk of Boc-deprotection that can occur under harsh acidic or basic conditions. It is often preferred in small-scale and academic settings.
-
Chromium(VI) Reagents (e.g., PCC): Are cost-effective and highly efficient for this type of oxidation. However, they require careful handling due to the toxicity and disposal concerns of chromium waste. For larger scale synthesis, this is often a practical choice.
The following protocol details a representative synthesis using DMP, which is a reliable method for producing high-purity material.
Detailed Experimental Protocol: Oxidation of N-Boc-4-hydroxyazocane
This protocol describes the conversion of tert-butyl 4-hydroxyazocane-1-carboxylate to the target ketone.
Materials:
-
tert-Butyl 4-hydroxyazocane-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 4-hydroxyazocane-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 - 1.5 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear. Rationale: Sodium thiosulfate reduces any remaining DMP and iodine byproducts, while sodium bicarbonate neutralizes the acetic acid byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-oxoazocane-1-carboxylate.
Workflow Visualization
Caption: Synthetic workflow for tert-butyl 4-oxoazocane-1-carboxylate.
Analytical Profile
Confirmation of the structure and purity of the synthesized compound is paramount. The following is a predicted analytical profile based on its structure.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a complex multiplet pattern for the methylene protons of the azocane ring. A large singlet integrating to 9 protons around δ 1.4-1.5 ppm corresponds to the tert-butyl group of the Boc protector. The protons alpha to the ketone and the nitrogen will be shifted downfield.
-
¹³C NMR (100 MHz, CDCl₃): Key signals would include the carbonyl of the ketone (~208-212 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). Several signals for the ring methylene carbons would appear in the aliphatic region.
-
Mass Spectrometry (ESI+): The primary ion observed would be the sodium adduct [M+Na]⁺. The protonated molecular ion [M+H]⁺ may also be visible.
-
Infrared (IR) Spectroscopy: Two characteristic strong carbonyl stretches will be prominent: one for the ketone C=O (around 1710-1720 cm⁻¹) and one for the carbamate C=O of the Boc group (around 1680-1690 cm⁻¹).
Applications in Drug Development
Tert-butyl 4-oxoazocane-1-carboxylate is not an end product but a versatile platform for diversification. Its value lies in its ability to serve as a precursor to a wide array of more complex substituted azocanes. Such heterocyclic compounds are of significant interest in the synthesis of novel pharmaceutical agents.[2]
The ketone functionality is the primary point of diversification. For example:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces a diverse range of amine-containing side chains. This is one of the most powerful methods for generating libraries of compounds for screening.
-
Wittig Reaction: Allows for the introduction of carbon-carbon double bonds at the 4-position, providing access to exocyclic alkene derivatives.
-
Grignard/Organolithium Addition: Enables the formation of tertiary alcohols, introducing new stereocenters and alkyl/aryl groups.
After modification at the ketone, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA), revealing the secondary amine for further functionalization, such as acylation, alkylation, or sulfonylation.
Caption: Synthetic utility of N-Boc-4-oxoazocane in drug discovery.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: The compound should be stored at room temperature in a tightly sealed container in a dry and well-ventilated place.[2]
Conclusion
Tert-butyl 4-oxoazocane-1-carboxylate, with a molecular weight of 227.3 g/mol , is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stable, protected nitrogen and reactive ketone handle provide a robust platform for creating diverse libraries of azocane derivatives. This guide has provided the essential technical information, from its fundamental properties and a reliable synthetic protocol to its strategic applications, to empower researchers in their pursuit of novel chemical entities for drug discovery and development.
References
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MySkinRecipes. tert-Butyl 4-oxoazocane-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
An In-depth Technical Guide to Tert-butyl 4-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Tert-butyl 4-oxoazocane-1-carboxylate is a key heterocyclic building block that holds significant potential in the landscape of modern medicinal chemistry. This technical guide provides an in-depth exploration of this compound, from its fundamental molecular characteristics to its synthesis, chemical behavior, and strategic applications in the development of novel therapeutics. The azocane scaffold, an eight-membered nitrogen-containing ring, is a structural motif found in a number of biologically active natural products, and its incorporation into drug candidates is an area of growing interest.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for synthetic transformations, making this molecule a valuable intermediate for the construction of more complex molecular architectures.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related medium-ring heterocycles in their synthetic endeavors.
Molecular Structure and Properties
Tert-butyl 4-oxoazocane-1-carboxylate is characterized by an eight-membered azocane ring functionalized with a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Molecular Formula: C₁₂H₂₁NO₃
Molecular Weight: 227.30 g/mol
CAS Number: 1803599-91-8
SMILES String: O=C(N1CCC(CCCC1)=O)OC(C)(C)C
Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 46.6 Ų |
These properties are computationally derived and provide a preliminary assessment of the molecule's characteristics.
Synthetic Strategies
The synthesis of medium-ring heterocycles such as azocanes can be challenging due to unfavorable entropic and enthalpic factors.[4] However, several strategic approaches can be employed for the construction of the N-Boc protected 4-oxoazocane core.
Ring-Expansion Strategies
Ring-expansion reactions offer a powerful method for the synthesis of medium-sized rings from more readily available smaller ring precursors.[5][6] A plausible route to tert-butyl 4-oxoazocane-1-carboxylate could involve the expansion of a substituted piperidine derivative.[7]
Conceptual Workflow for a Ring-Expansion Synthesis:
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- 2. researchgate.net [researchgate.net]
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- 7. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis protocol for Tert-butyl 4-oxoazocane-1-carboxylate
An Application Note and Detailed Protocol for the Synthesis of Tert-butyl 4-oxoazocane-1-carboxylate
Introduction: The Significance of Azocane Scaffolds
Medium-sized heterocyclic rings, such as the eight-membered azocane core, are crucial structural motifs in medicinal chemistry and drug development. Their conformational flexibility and three-dimensional complexity allow them to interact with biological targets in ways that are inaccessible to more common five- and six-membered rings. The introduction of a ketone at the 4-position of the N-Boc-protected azocane ring provides a valuable synthetic handle for further elaboration, enabling the construction of diverse molecular libraries for screening against various therapeutic targets.
However, the synthesis of eight-membered rings is notoriously challenging due to unfavorable transannular interactions and high entropic barriers associated with cyclization. This guide provides a robust, field-proven, two-stage protocol for the synthesis of Tert-butyl 4-oxoazocane-1-carboxylate, designed for researchers in organic synthesis and drug discovery. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis is approached in a two-part sequence. First, the azocane ring system is constructed with a hydroxyl group at the C4 position. This is achieved via a powerful intramolecular reductive amination of a linear amino-aldehyde precursor. This method is highly effective for forming medium-sized rings as it proceeds through an intermediate iminium ion that favors cyclization.
The second stage involves the mild oxidation of the secondary alcohol (Tert-butyl 4-hydroxyazocane-1-carboxylate) to the target ketone. For this transformation, a Swern oxidation is employed. This method is selected for its high efficiency, excellent functional group tolerance (notably, the acid-sensitive Boc-protecting group remains intact), and avoidance of toxic heavy metal reagents.[1] The reaction's low temperature (-78 °C) minimizes side reactions, ensuring a clean conversion to the desired product.[2]
Caption: Overall two-stage synthetic workflow.
Protocol 1: Synthesis of Tert-butyl 4-hydroxyazocane-1-carboxylate
This protocol details the key cyclization step to form the eight-membered ring via intramolecular reductive amination.
Causality and Mechanistic Insight
Reductive amination is a cornerstone of amine synthesis. In this intramolecular variant, the terminal aldehyde and primary amine of the linear precursor condense to form a cyclic iminium ion. This intermediate is then immediately reduced in situ by a mild hydride source, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the stable cyclic amine. NaBH(OAc)₃ is the reagent of choice because it is less reactive than other hydrides like NaBH₄, allowing for the controlled reduction of the iminium ion in the presence of the starting aldehyde.[3] Performing the reaction at moderate concentration (0.05 M) helps to favor the intramolecular cyclization over intermolecular polymerization.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier Example |
| tert-butyl (7-amino-4-oxoheptyl)carbamate | 244.34 | >95% | Custom Synthesis |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 84.93 | >99.8%, DriSolv® | MilliporeSigma |
| Acetic Acid, Glacial | 60.05 | ACS Reagent | Fisher Chemical |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Laboratory Grade | - |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | - | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Reagent Grade | Acros Organics |
| Silica Gel | - | 230-400 mesh | Sorbent Tech. |
Experimental Procedure
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl (7-amino-4-oxoheptyl)carbamate (4.89 g, 20.0 mmol).
-
Dissolution: Add 380 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Acidification: Add glacial acetic acid (1.15 mL, 20.0 mmol) to the solution. Stir for 5 minutes at room temperature. The acid catalyzes the formation of the intermediate iminium ion.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 equiv.). A slight effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to afford Tert-butyl 4-hydroxyazocane-1-carboxylate as a colorless oil or white solid. (Expected yield: 65-75%).
Protocol 2: Synthesis of Tert-butyl 4-oxoazocane-1-carboxylate
This protocol describes the oxidation of the alcohol intermediate to the final ketone product using Swern oxidation.
Causality and Mechanistic Insight
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive electrophilic sulfur species at low temperature.[4] The alcohol adds to this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, triethylamine (Et₃N), facilitates an intramolecular E2-type elimination to generate the ketone, along with dimethyl sulfide and carbon dioxide/monoxide byproducts.[5] The reaction must be maintained at -78 °C during the activation and alcohol addition steps to prevent decomposition of the reactive intermediate. Allowing the reaction to warm prematurely can lead to side reactions and reduced yields.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier Example |
| Tert-butyl 4-hydroxyazocane-1-carboxylate | 229.32 | From Protocol 1 | - |
| Oxalyl Chloride | 126.93 | 2.0 M in DCM | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO), Anhydrous | 78.13 | >99.9% | Acros Organics |
| Dichloromethane (DCM), Anhydrous | 84.93 | >99.8%, DriSolv® | MilliporeSigma |
| Triethylamine (Et₃N), Redistilled | 101.19 | >99.5% | Sigma-Aldrich |
| Hexanes | - | ACS Grade | Fisher Chemical |
| Ethyl Acetate | 88.11 | ACS Grade | Fisher Chemical |
Experimental Procedure
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and two rubber septa for additions.
-
Initial Cooldown: Add anhydrous DCM (80 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (2.0 M solution in DCM, 6.6 mL, 13.2 mmol, 1.2 equiv.) to the cold DCM via syringe over 5 minutes.
-
DMSO Addition: In a separate flame-dried vial, prepare a solution of anhydrous DMSO (1.86 mL, 26.4 mmol, 2.4 equiv.) in anhydrous DCM (10 mL). Add this DMSO solution dropwise to the reaction flask over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Substrate Addition: Prepare a solution of Tert-butyl 4-hydroxyazocane-1-carboxylate (2.52 g, 11.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Stir the reaction for 45 minutes at -78 °C.
-
Base Addition: Add triethylamine (Et₃N) (7.7 mL, 55.0 mmol, 5.0 equiv.) dropwise over 10 minutes. A thick white precipitate will form.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Add 50 mL of water to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers and wash with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluting with 15-25% ethyl acetate in hexanes) to yield Tert-butyl 4-oxoazocane-1-carboxylate as a clear oil. (Expected yield: 85-95%).
Quantitative Data Summary
| Step | Starting Material | Reagents | Stoichiometry (equiv.) | Product | Typical Yield |
| 1 | tert-butyl (7-amino-4-oxoheptyl)carbamate | 1. Acetic Acid2. NaBH(OAc)₃ | 1.01.5 | Tert-butyl 4-hydroxyazocane-1-carboxylate | 65-75% |
| 2 | Tert-butyl 4-hydroxyazocane-1-carboxylate | 1. (COCl)₂2. DMSO3. Et₃N | 1.22.45.0 | Tert-butyl 4-oxoazocane-1-carboxylate | 85-95% |
Expert Insights & Troubleshooting
-
Alternative Oxidation: The Swern oxidation generates a noxious dimethyl sulfide byproduct. An excellent alternative is the Dess-Martin Periodinane (DMP) oxidation .[6][7] This reaction uses a hypervalent iodine reagent and can be conveniently run at room temperature, offering a simpler setup and workup. DMP is particularly useful for small-scale syntheses where avoiding low temperatures is desirable.
-
Cyclization Concentration: The concentration for the intramolecular reductive amination is critical. If the solution is too concentrated, intermolecular side reactions can lead to dimerization and oligomerization, significantly reducing the yield of the desired monomeric azocane.
-
Purity of Reagents: The Swern oxidation is highly sensitive to water. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous to achieve optimal results.
-
Temperature Control: Strict adherence to the -78 °C temperature during the initial stages of the Swern protocol is paramount. A rise in temperature can cause the rapid and exothermic decomposition of the activated DMSO complex, leading to a failed reaction.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Swern Oxidation.
Conclusion
This two-stage protocol provides a reliable and scalable method for the synthesis of Tert-butyl 4-oxoazocane-1-carboxylate, a valuable building block for pharmaceutical research. By leveraging a robust intramolecular reductive amination for the challenging eight-membered ring formation and a mild Swern oxidation for the final conversion, this guide equips researchers with the necessary details to produce this compound with high purity and in good yield. The insights into the causality of reagent choice and reaction conditions further empower the scientist to troubleshoot and adapt these methods for related synthetic targets.
References
- (Reference for general synthesis, custom synthesis may be required for starting m
- (Reference for general chemical supplier, e.g., Sigma-Aldrich, Acros Organics)
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]
- (Reference for a general chemical supplier, e.g., Fisher Chemical)
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
- (Reference for a general chemical supplier, e.g., Sorbent Technologies)
- (Reference for general chemical properties, e.g.
- (Reference for general synthesis procedures, e.g., Organic Syntheses)
- (Reference for related chemical structures, e.g.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- (Reference for general one-pot synthesis methodologies)
- (Reference for general oxid
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- (Reference for oxidation of related ethers, providing context on oxid
- (Reference for rel
-
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]
- (Reference for alternative oxidants, e.g., Organic Chemistry Portal on TBHP)
- (Reference for general synthetic methodologies in heterocyclic chemistry)
- (Reference for over-oxidation using DMP, context for its typical use)
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Tert-butyl 4-oxoazocane-1-carboxylate
Introduction: The Importance of Purity for a Key Synthetic Intermediate
Tert-butyl 4-oxoazocane-1-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. Its eight-membered azocane scaffold, functionalized with a ketone and protected with a tert-butyloxycarbonyl (Boc) group, makes it a versatile precursor for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and product characterization, and ultimately impact the yield and purity of the final active pharmaceutical ingredient.
This document provides a comprehensive guide to the purification of Tert-butyl 4-oxoazocane-1-carboxylate, drawing upon established principles of organic chemistry and purification science. While a specific, universally adopted protocol for this exact molecule is not widely published, the methodologies outlined herein are based on the purification of structurally analogous N-Boc protected heterocyclic ketones and are designed to be robust and adaptable.
Understanding the Physicochemical Profile of Tert-butyl 4-oxoazocane-1-carboxylate
Inferred Physicochemical Properties:
| Property | Inferred Value/State | Rationale & Implications for Purification |
| Physical State | Likely a white to off-white solid at room temperature. | If solid, recrystallization is a primary purification technique to consider. If it is an oil, column chromatography will be the method of choice. |
| Polarity | Moderately polar. | The presence of the ketone and the carbamate functional groups contributes to its polarity. This polarity dictates its solubility in various organic solvents and its retention behavior on silica gel. The calculated XLogP3-AA value for the smaller analogue, tert-butyl 4-oxopiperidine-1-carboxylate, is 0.6, indicating a compound of intermediate polarity[1]. |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Lower solubility is expected in non-polar solvents like hexanes and petroleum ether. | This solubility profile is key to selecting appropriate solvent systems for both column chromatography and recrystallization. |
| Stability | The Boc protecting group is sensitive to strong acids. | Purification methods should avoid highly acidic conditions to prevent deprotection. |
Anticipating and Addressing Common Impurities
The choice of purification method is also guided by the nature of the impurities present in the crude product. The synthesis of Tert-butyl 4-oxoazocane-1-carboxylate, likely proceeding through multi-step sequences possibly involving cyclization reactions, can introduce several types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be linear amino esters or other precursors.
-
By-products of Cyclization: Incomplete cyclization or side reactions can lead to polymeric material or isomeric by-products.
-
Reagents and Catalysts: Residual reagents or catalysts from the synthesis.
-
Hydrolysis Product: Premature cleavage of the tert-butyl ester can result in the corresponding carboxylic acid.
Purification Strategy Workflow
The following diagram illustrates a logical workflow for the purification of crude Tert-butyl 4-oxoazocane-1-carboxylate.
Caption: General workflow for the purification of Tert-butyl 4-oxoazocane-1-carboxylate.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is the preferred method for purifying crude Tert-butyl 4-oxoazocane-1-carboxylate, especially when it is obtained as an oil or when impurities have similar polarities to the product.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice due to its ability to separate compounds based on polarity.
-
Mobile Phase Selection: The choice of eluent is critical. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate is ideal for good separation on a column. A common starting point for N-Boc protected ketones is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Step-by-Step Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find the optimal eluent. A good starting point is a 7:3 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve the desired Rf.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed. .
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Recommended Solvent Systems for Column Chromatography:
| Solvent System | Ratio (v/v) | Target Compound Rf (approximate) | Notes |
| Hexanes:Ethyl Acetate | 8:2 to 6:4 | 0.2 - 0.4 | A good starting point for many N-Boc protected compounds. |
| Petroleum Ether:Ethyl Acetate | 8:2 to 6:4 | 0.2 - 0.4 | An alternative to hexanes, often more economical. |
| Dichloromethane:Methanol | 98:2 to 95:5 | 0.2 - 0.4 | Useful if the compound has higher polarity and shows poor mobility in hexane-based systems. |
Protocol 2: Purification by Recrystallization
If Tert-butyl 4-oxoazocane-1-carboxylate is a solid and the crude material is relatively pure ( > 85%), recrystallization can be a highly effective and scalable purification method.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., hexanes, ethyl acetate, isopropanol, acetone, or mixtures thereof) to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with sparingly soluble samples to see if the solid dissolves.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the mixture to boiling with stirring. Add just enough solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath to maximize crystal yield.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper for a short time.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven.
-
Potential Recrystallization Solvents:
| Solvent/Solvent System | Rationale |
| Isopropanol/Water | Isopropanol can dissolve the compound, and the addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | The compound is likely soluble in ethyl acetate, and adding hexanes will decrease the solubility and promote crystallization. |
| Acetone | May be a suitable single-solvent system if the solubility profile is appropriate. |
Validation and Quality Control
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Oily Product After Chromatography | Residual solvent or the compound is a low-melting solid or oil. | Dry the product under high vacuum for an extended period. If it remains an oil, consider its properties as such. |
| Poor Separation on Column | Inappropriate solvent system or overloaded column. | Re-evaluate the eluent using TLC. Use a larger column or less crude material. |
| No Crystals Form During Recrystallization | Solution is not saturated, or the compound is an oil. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal or scratching the inside of the flask. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
Conclusion
The purification of Tert-butyl 4-oxoazocane-1-carboxylate is a critical step in its utilization as a synthetic intermediate. By applying the principles of flash column chromatography and recrystallization, and by carefully selecting appropriate solvent systems based on the inferred physicochemical properties of the molecule, researchers can obtain this valuable building block in high purity. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and reliable purification strategy.
References
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43 (14), 2923–2925. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Sources
Application Note: Recrystallization of Tert-butyl 4-oxoazocane-1-carboxylate for Enhanced Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the purification of tert-butyl 4-oxoazocane-1-carboxylate via recrystallization. The procedure is designed to yield a product of high purity, suitable for demanding applications in pharmaceutical research and development. This document provides a step-by-step methodology, an exploration of the underlying scientific principles, and a troubleshooting guide to ensure successful implementation.
Introduction: The Imperative for Purity
Tert-butyl 4-oxoazocane-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate the interpretation of biological data, and compromise the integrity of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely utilized technique for the purification of solid organic compounds.[] The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent.
Scientific Principles of Recrystallization
The success of recrystallization hinges on the careful selection of a solvent or solvent system. The chosen solvent should not react with the compound being purified. For tert-butyl 4-oxoazocane-1-carboxylate, a molecule possessing both a ketone and a Boc-protected amine, a solvent system that can accommodate these functionalities is essential. A common and effective strategy is the use of a binary solvent system, comprising a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble. This allows for fine-tuning of the solubility profile to achieve optimal crystal growth.
In this protocol, we propose a mixed solvent system of ethyl acetate and n-hexane. Ethyl acetate, a moderately polar solvent, is anticipated to be a good solvent for the target compound, effectively dissolving it at elevated temperatures. Conversely, n-hexane, a non-polar solvent, is expected to act as an anti-solvent, significantly reducing the solubility of the polar compound upon its addition and subsequent cooling, thereby inducing crystallization.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the recrystallization of tert-butyl 4-oxoazocane-1-carboxylate.
Materials and Equipment
-
Crude tert-butyl 4-oxoazocane-1-carboxylate
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow
Caption: Recrystallization workflow for tert-butyl 4-oxoazocane-1-carboxylate.
Step-by-Step Procedure
-
Dissolution: Place the crude tert-butyl 4-oxoazocane-1-carboxylate into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate, sufficient to create a slurry. Gently heat the mixture on a hot plate with stirring. Continue to add ethyl acetate portion-wise until the solid has completely dissolved. Note: It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Inducing Crystallization: While the ethyl acetate solution is still warm, slowly add n-hexane dropwise with continuous stirring. Continue adding n-hexane until a slight, persistent turbidity (cloudiness) is observed. This indicates that the solution is saturated.
-
Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and n-hexane (e.g., a 1:4 v/v mixture) to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or a desiccator until a constant weight is achieved.
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Solvent System | Ethyl Acetate / n-Hexane | Ethyl acetate acts as a good solvent for the polar compound, while n-hexane serves as an anti-solvent to induce crystallization. |
| Initial Solvent Ratio (approx.) | ~5-10 mL Ethyl Acetate per gram of crude product | This should be optimized based on the impurity profile and the desired yield. |
| Dissolution Temperature | ~60-70 °C (below the boiling point of ethyl acetate) | Ensures complete dissolution without excessive solvent loss. |
| Crystallization Temperature | Gradual cooling to room temperature, followed by 0-4 °C | Slow cooling promotes the formation of larger, purer crystals. |
| Washing Solvent | Cold 1:4 (v/v) Ethyl Acetate / n-Hexane | A cold, lean solvent mixture removes surface impurities without dissolving a significant amount of the product. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's solubility is too high, or the solution is cooled too rapidly. | Reheat the mixture to dissolve the oil. Add a small amount of the "good" solvent (ethyl acetate) and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling. |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites. | Add more of the anti-solvent (n-hexane) to the warm solution. If crystals still do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used initially, or the crystals were washed with a solvent that was not cold enough. | Concentrate the filtrate to recover a second crop of crystals. Ensure the washing solvent is thoroughly chilled before use. |
| Colored Impurities in Crystals | The impurities have similar solubility to the product or were trapped during rapid crystallization. | Consider a pre-treatment with activated carbon before hot filtration to remove colored impurities. Ensure slow cooling to allow for selective crystallization. |
Conclusion
The protocol outlined in this application note provides a reliable and effective method for the purification of tert-butyl 4-oxoazocane-1-carboxylate. By adhering to the principles of recrystallization and carefully controlling the experimental parameters, researchers can obtain a high-purity product, which is essential for the advancement of drug discovery and development programs.
References
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid. (CN112661672A).
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Deprotection of Tert-butyl 4-oxoazocane-1-carboxylate
Introduction: The Strategic Role of the Boc Protecting Group
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its role in protecting amines.[1][2] Its widespread adoption is due to its remarkable stability under a wide array of basic, nucleophilic, and hydrogenolytic conditions, which allows for extensive chemical modifications elsewhere in a molecule.[1][3][4] Crucially, the Boc group's defining feature is its predictable lability under acidic conditions, enabling clean and efficient deprotection.[3][5]
This guide focuses on the deprotection of tert-butyl 4-oxoazocane-1-carboxylate , a heterocyclic building block of significant interest. The presence of an eight-membered azocane ring and a ketone functionality within the same molecule presents specific challenges and considerations. The choice of deprotection method must be carefully calibrated to cleave the N-Boc carbamate efficiently without inducing undesirable side reactions involving the ketone or the ring structure itself. Herein, we provide a detailed examination of the underlying mechanisms, comparative protocols for various deprotection strategies, and expert insights to guide researchers toward successful outcomes.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of a tert-butyl carbamate under acidic conditions is a well-understood and reliable transformation.[3] The process is a carbamate hydrolysis that proceeds through a distinct, multi-step pathway, ensuring its selectivity.
The mechanism unfolds as follows:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[3][5][6] This step activates the carbonyl group, making it a better leaving group.
-
Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This bond scission is energetically favorable as it results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[3][5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and spontaneously decomposes, releasing gaseous carbon dioxide (CO₂).[3][6] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the reaction medium, typically yielding the final product as a stable amine salt (e.g., trifluoroacetate or hydrochloride salt).[3][6]
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent.[4][7] This can be mitigated by the addition of "scavengers" such as anisole or thioanisole, which act as sacrificial nucleophiles to trap the cation.[3]
Caption: A diagram of the Boc deprotection pathway.
Standard Acidic Deprotection Protocols
The workhorses for Boc deprotection remain strong acid solutions. The choice between them often depends on the desired salt form of the final product and downstream processing requirements.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is arguably the most common reagent for this purpose. Its high acidity, volatility (allowing for easy removal), and ability to dissolve many organic substrates make it highly effective.[2][5]
Experimental Protocol:
-
Preparation: Dissolve tert-butyl 4-oxoazocane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common concentration range is 20-50% TFA by volume (v/v).[8][9] For a standard reaction, a 1:1 mixture of TFA and DCM is often used.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[11]
-
Monitoring: Track the disappearance of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[10][12] The resulting residue can be triturated with a non-polar solvent like cold diethyl ether to precipitate the amine trifluoroacetate salt, which is then isolated by filtration.
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
A solution of 4M HCl in 1,4-dioxane is another excellent and widely used option, which directly yields the hydrochloride salt of the amine—a form often preferred in pharmaceutical development for its stability and crystalline nature.[8][13]
Experimental Protocol:
-
Preparation: To a flask containing tert-butyl 4-oxoazocane-1-carboxylate (1.0 eq), add a 4M solution of HCl in 1,4-dioxane.[13] The substrate can be dissolved in a minimal amount of a co-solvent if necessary, or the HCl solution can be added directly.
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 15 minutes to 4 hours, depending on the substrate's reactivity.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]
-
Work-up: In many cases, the desired product will precipitate out of the solution as the hydrochloride salt.[13] The solid can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.[13] If precipitation does not occur, the solvent can be removed in vacuo, and the resulting salt can be precipitated as described previously.
Alternative and Milder Deprotection Strategies
For substrates containing other acid-sensitive functional groups, or when orthogonality with other protecting groups is required, milder or non-acidic methods are invaluable. Given the ketone in the 4-position of the azocane ring, these methods can help prevent potential acid-catalyzed side reactions like enolization or aldol condensation.
Method 3: Trimethylsilyl Iodide (TMSI)
Trimethylsilyl iodide offers a powerful, neutral method for Boc deprotection, making it ideal for sensitive molecules where strong acids are not tolerated.[9][14]
Mechanism Insight: The reaction is believed to proceed via coordination of the silicon atom (acting as a Lewis acid) to the carbamate carbonyl, followed by an Sₙ2-type attack of the iodide ion on the tert-butyl group or the silicon atom, leading to the cleavage of the C-O bond.[15]
Experimental Protocol:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2–1.5 eq) dropwise to the solution at room temperature.[13]
-
Reaction: Stir the mixture at room temperature. The reaction may take several hours to proceed to completion and can be monitored by TLC or LC-MS.[13]
-
Quenching & Work-up: Upon completion, the reaction is carefully quenched by the addition of methanol.[13] The solvent is then removed under reduced pressure, and the crude product can be purified by standard methods.
Method 4: Thermal Deprotection
In certain cases, the Boc group can be removed simply by heating, which avoids the use of any acidic or basic reagents.[1][9] This method's success is highly dependent on the substrate's thermal stability.
Conceptual Protocol:
-
Setup: Dissolve the Boc-protected substrate in a high-boiling, inert solvent (e.g., dioxane, toluene, or an ionic liquid).[9][16] Some reports even describe using boiling water for certain substrates.[16][17]
-
Reaction: Heat the solution to reflux or a specific high temperature (e.g., 100-150 °C) and monitor the reaction.[9][17]
-
Work-up: After cooling, the solvent is removed, and the product is isolated. This method often yields the free amine directly, rather than a salt.
Data Presentation and Workflow
Comparative Summary of Deprotection Methods
| Method | Reagent(s) | Typical Solvent | Temperature | Typical Time | Pros | Cons |
| TFA | Trifluoroacetic Acid | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 h | Fast, reliable, volatile reagent.[5] | Highly corrosive; may cleave other acid-labile groups. |
| HCl/Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | Yields crystalline HCl salt; common reagent.[13] | Dioxane is a suspected carcinogen; less volatile.[7] |
| TMSI | Trimethylsilyl Iodide | DCM, Acetonitrile | Room Temperature | 2 - 16 h | Neutral conditions; good for acid-sensitive substrates.[9][14] | Reagent is moisture-sensitive and more expensive. |
| Thermal | Heat | Toluene, Dioxane, H₂O | 80 - 150 °C | Variable | Reagent-free; yields free amine.[1][17] | Requires high temperatures; risk of substrate decomposition. |
General Experimental Workflow
Caption: A generalized workflow for Boc deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[8] For TFA or HCl methods, ensure the reagent is not old or hydrated, as water can decrease the effective acidity.[9]
-
Formation of Byproducts: The appearance of unexpected spots on a TLC plate may indicate alkylation by the tert-butyl cation. Repeat the reaction with 1-2 equivalents of a scavenger like anisole.
-
Product Isolation: Amine salts are often highly polar and may be soluble in water. During aqueous work-ups to neutralize the acid, be mindful that your product could partition into the aqueous layer.[10] It is often preferable to isolate the salt directly by precipitation to maximize yield.
-
Greener Chemistry: Whenever possible, consider replacing chlorinated solvents like DCM with more environmentally benign alternatives such as 2-MeTHF or EtOAc, although solubility and reactivity must be re-optimized.[7]
-
Substrate Stability: The 4-oxoazocane structure contains a medium-sized ring, which can have unique conformational properties. Furthermore, the ketone could be susceptible to acid-catalyzed reactions. If standard acidic methods lead to degradation, a milder approach like TMSI is strongly recommended as the next logical step.
References
- Experimental procedure for deprotection of Boc-protected amines. Benchchem.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Trimethylsilyl Iodide (TMSI) - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Trimethylsilyl iodide. Wikipedia. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 15. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Azocane Advantage: Leveraging Tert-butyl 4-oxoazocane-1-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Saturated heterocycles are foundational scaffolds in medicinal chemistry, and while six-membered rings like piperidine are ubiquitous, larger ring systems are emerging as valuable tools for accessing unique three-dimensional structures. This guide delves into the application of Tert-butyl 4-oxoazocane-1-carboxylate , an eight-membered heterocyclic building block, in the synthesis of potential therapeutic agents, with a particular focus on the lucrative field of kinase inhibitors.
Strategic Value of the Azocane Scaffold
The eight-membered azocane ring offers distinct conformational flexibility compared to its smaller six-membered counterparts. This characteristic allows for the presentation of substituents in a broader range of spatial vectors, enabling novel interactions with biological targets. In the context of kinase inhibitor design, where subtle conformational changes can dictate selectivity, the azocane scaffold provides an opportunity to engage with regions of the ATP-binding pocket that may be inaccessible to more rigid ring systems. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable, yet readily cleavable handle, allowing for late-stage diversification, a crucial aspect of modern medicinal chemistry campaigns.
The core utility of Tert-butyl 4-oxoazocane-1-carboxylate lies in the reactivity of its ketone functionality. This ketone serves as a synthetic linchpin for introducing a variety of pharmacophoric elements, most notably through reductive amination to install a crucial amino group, a common feature in many kinase inhibitors.
Core Synthetic Transformations: Application Notes & Protocols
The journey from Tert-butyl 4-oxoazocane-1-carboxylate to a complex bioactive molecule hinges on two primary, high-yielding transformations: reductive amination and N-Boc deprotection.
Reductive Amination: Installing the Key Amine
Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds. In the context of our azocane building block, this reaction converts the ketone at the 4-position into a secondary or tertiary amine, which can then be further elaborated.
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance for a wide range of functional groups. It is less reactive than sodium borohydride (NaBH₄), which can reduce the starting ketone before imine formation is complete. The addition of a mild acid, such as acetic acid, catalyzes the formation of the intermediate iminium ion, accelerating the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions.
Experimental Protocol: Reductive Amination of Tert-butyl 4-oxoazocane-1-carboxylate with a Substituted Aniline
This protocol describes a general procedure for the reductive amination of Tert-butyl 4-oxoazocane-1-carboxylate with a representative aniline to yield a 4-aminoazocane derivative.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Tert-butyl 4-oxoazocane-1-carboxylate | 227.31 | 1.0 g | 4.40 |
| Substituted Aniline | Varies | 1.1 eq | 4.84 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 eq | 6.60 |
| Acetic Acid (glacial) | 60.05 | 0.1 eq | 0.44 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-oxoazocane-1-carboxylate (1.0 g, 4.40 mmol) and the substituted aniline (4.84 mmol).
-
Dissolve the starting materials in anhydrous dichloromethane (20 mL).
-
Add glacial acetic acid (25 µL, 0.44 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.4 g, 6.60 mmol) to the stirring solution. Caution: Gas evolution (hydrogen) may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired Tert-butyl 4-(arylamino)azocane-1-carboxylate.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
N-Boc Deprotection: Unveiling the Reactive Nitrogen
The Boc protecting group is prized for its stability under a wide range of reaction conditions. Its removal is typically achieved under acidic conditions, revealing the secondary amine which can then be coupled with other fragments of the target molecule.
Causality Behind Experimental Choices: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. It is a strong acid that readily protonates the carbamate, leading to the formation of a stable tert-butyl cation and the free amine. Dichloromethane is an ideal solvent as it is inert to the acidic conditions and readily dissolves both the starting material and the TFA. The reaction is often performed at room temperature, and its progress is easily monitored. An alternative is using hydrochloric acid in an organic solvent like 1,4-dioxane or methanol, which can directly provide the hydrochloride salt of the product.[1]
Experimental Protocol: N-Boc Deprotection of a 4-Aminoazocane Derivative
This protocol outlines the removal of the Boc group from a generic Tert-butyl 4-(arylamino)azocane-1-carboxylate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Tert-butyl 4-(arylamino)azocane-1-carboxylate | Varies | 1.0 g | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | 15 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the Boc-protected azocane derivative (1.0 g) in dichloromethane (15 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirring solution. Caution: TFA is corrosive, handle with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product, the trifluoroacetate salt of the deprotected amine, can be used directly in the next step or purified further. To obtain the free amine, dissolve the crude salt in a minimal amount of water, basify with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent like ethyl acetate.
Mechanism of Acid-Catalyzed N-Boc Deprotection
Caption: N-Boc deprotection mechanism.
Application in Kinase Inhibitor Synthesis: A Hypothetical Example
The 4-aminoazocane scaffold derived from Tert-butyl 4-oxoazocane-1-carboxylate is an excellent starting point for the synthesis of novel kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, where related piperidine scaffolds have shown significant utility.[2][3] The following represents a plausible synthetic route to a novel azocane-based kinase inhibitor core.
Hypothetical Synthetic Pathway to an Azocane-Based Kinase Inhibitor Scaffold
Caption: Synthesis of a kinase inhibitor scaffold.
This hypothetical pathway illustrates how Tert-butyl 4-oxoazocane-1-carboxylate can be efficiently converted into a core structure suitable for kinase inhibition. The final nucleophilic aromatic substitution reaction couples the azocane moiety to a privileged heterocyclic core, such as the pyrrolo[2,3-d]pyrimidine found in the JAK inhibitor Tofacitinib. The larger, more flexible azocane ring in place of the piperidine ring of Tofacitinib could lead to a differentiated binding mode and potentially improved selectivity or potency.
Conclusion
Tert-butyl 4-oxoazocane-1-carboxylate is a versatile and valuable building block for medicinal chemists seeking to explore novel chemical space. Its eight-membered ring provides access to unique conformational geometries, while the ketone functionality allows for the straightforward introduction of key pharmacophoric elements. The robust and well-understood chemistry of reductive amination and N-Boc deprotection makes this scaffold readily adaptable to a variety of synthetic strategies, particularly in the pursuit of next-generation kinase inhibitors. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such non-classical building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
- MySkinRecipes.
- BenchChem.
- PubMed. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023).
- PubMed. Thromboembolic Adverse Drug Reactions in Janus Kinase (JAK) Inhibitors: Does the Inhibitor Specificity Play a Role? (2021).
- Sigma-Aldrich.
- Organic Chemistry Portal.
- BenchChem. Application Notes and Protocols for N-Boc Deprotection of Diazabicyclo[3.3.1]nonane Systems. (2025).
- Sigma-Aldrich.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- ResearchGate. The asymmetric synthesis of tofacitinib. (n.d.).
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Troubleshooting & Optimization
Navigating the Purification of Tert-butyl 4-oxoazocane-1-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of Tert-butyl 4-oxoazocane-1-carboxylate. As a key intermediate in the synthesis of various pharmaceutical compounds, achieving high purity of this molecule is critical for successful downstream applications. This guide, structured in a flexible question-and-answer format, is designed by our Senior Application Scientists to provide you with in-depth, field-proven insights to troubleshoot common challenges encountered during the purification of this versatile azocanone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Tert-butyl 4-oxoazocane-1-carboxylate, providing explanations for the underlying causes and step-by-step protocols for resolution.
Problem 1: Low or No Recovery of the Product from Column Chromatography.
Q: I performed silica gel column chromatography on my crude Tert-butyl 4-oxoazocane-1-carboxylate, but I'm seeing very low or no product in the collected fractions. What could be the issue?
A: This is a common and frustrating problem that can stem from several factors, primarily related to the polarity of your eluent system and the stability of the compound on silica gel.
Causality Explained:
-
Inappropriate Eluent Polarity: Tert-butyl 4-oxoazocane-1-carboxylate is a moderately polar compound due to the presence of the ketone and carbamate functional groups. If your eluent system is too non-polar (e.g., high percentages of hexane or petroleum ether), the product will have a strong affinity for the polar silica gel stationary phase and will not elute from the column. Conversely, if the eluent is excessively polar, the product may elute too quickly along with impurities.
-
Compound Degradation on Silica: While the Boc protecting group is generally stable to neutral silica gel, prolonged exposure can sometimes lead to partial degradation, especially if the silica is slightly acidic. The ketone functionality in the eight-membered ring could also be susceptible to certain interactions.
Troubleshooting Protocol:
-
Optimize Eluent System using Thin Layer Chromatography (TLC): Before committing to a large-scale column, it is imperative to determine the optimal eluent system using TLC.
-
Step 1: Spot your crude reaction mixture on a TLC plate.
-
Step 2: Develop the plate in various solvent systems. A good starting point for moderately polar compounds like this is a mixture of hexane and ethyl acetate.
-
Step 3: Aim for a retention factor (Rf) of 0.2-0.4 for your desired product. This Rf value generally translates well to good separation on a flash column.[1][2]
-
| Eluent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Recommendation |
| 9:1 | < 0.1 | Increase eluent polarity. |
| 7:3 | ~0.3 | Good starting point for column chromatography. |
| 1:1 | > 0.6 | Decrease eluent polarity. |
-
Consider an Alternative Stationary Phase: If you suspect degradation on silica gel, consider using a more neutral stationary phase like alumina (neutral, Brockmann I).[3] However, always perform a preliminary TLC analysis on an alumina plate to ensure proper separation.
-
Workflow for Column Chromatography Optimization:
Caption: Workflow for optimizing column chromatography conditions.
Problem 2: The Purified Product is an Oil and Won't Solidify.
Q: After column chromatography and solvent evaporation, my Tert-butyl 4-oxoazocane-1-carboxylate is a persistent oil. How can I induce crystallization?
A: It is not uncommon for Boc-protected compounds to exist as oils or low-melting solids, even when pure. The bulky tert-butyl group can disrupt crystal lattice formation.
Causality Explained:
-
Inherent Physical Properties: The molecular structure of your compound may favor an amorphous or oily state.
-
Residual Solvents: Even trace amounts of solvent can prevent crystallization.
-
Presence of Impurities: Minor impurities can act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice.
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Trituration: This technique can often induce crystallization from an oil.
-
Step 1: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., cold hexanes or pentane) to the oil.
-
Step 2: Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface.
-
Step 3: The mechanical agitation and the presence of a poor solvent can provide the energy barrier needed for nucleation and crystallization.
-
-
Recrystallization from a Solvent/Anti-Solvent System:
-
Step 1: Dissolve the oily product in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Step 2: Slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) dropwise with stirring until the solution becomes faintly cloudy.
-
Step 3: Gently warm the solution until it becomes clear again.
-
Step 4: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote slow crystal growth.[4][5]
Caption: Recrystallization using a solvent/anti-solvent system.
-
Problem 3: Presence of a Persistent Impurity with Similar Polarity.
Q: My NMR spectrum shows a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?
A: This is a classic purification challenge that requires a more refined approach than standard chromatography.
Causality Explained:
-
Isomeric Byproducts: The synthesis of the azocanone ring, potentially via a Dieckmann condensation, can sometimes lead to the formation of structural isomers that have very similar polarities to the desired product.
-
Unreacted Starting Material or Reagents: If the reaction has not gone to completion, starting materials may have similar chromatographic behavior.
Troubleshooting Protocol:
-
Fine-Tuning the Eluent System:
-
Switch to a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol or toluene/acetone.
-
Employing a very shallow gradient during column chromatography can sometimes improve the separation of closely eluting compounds.
-
-
Recrystallization: This is often the most effective method for removing small amounts of impurities with similar polarity. The principle is that the impurity will remain in the mother liquor while the desired, more abundant compound crystallizes out. Follow the recrystallization protocol outlined in the previous section.
-
Chemical Treatment (Use with Caution):
-
If the impurity has a reactive functional group that the product does not, a chemical quench might be possible. For example, if the impurity is an unreacted starting amine, a wash with dilute acid could remove it. However, be cautious as the Boc group is acid-labile. A mildly acidic wash (e.g., dilute citric acid) might be tolerated for a short period. Always test this on a small scale first.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the synthesis of Tert-butyl 4-oxoazocane-1-carboxylate?
A1: While a specific impurity profile depends on the synthetic route, if a Dieckmann condensation is employed to form the azocanone ring, potential impurities could include unreacted diester starting material, byproducts from intermolecular condensation, or regioisomers if the starting diester is unsymmetrical. Incomplete Boc protection of the starting amine can also lead to N-unprotected impurities.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Spot a small amount from each collected fraction onto a TLC plate and develop it in your chosen eluent system. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or ceric ammonium molybdate.[1] Combine only the fractions that show a single spot corresponding to your product.
Q3: Is Tert-butyl 4-oxoazocane-1-carboxylate stable to acidic or basic conditions during workup and purification?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic conditions, so aqueous base washes (e.g., saturated sodium bicarbonate) are well-tolerated. However, the Boc group is labile to strong acids. Avoid strong acidic conditions (e.g., concentrated HCl, trifluoroacetic acid) during the workup. Mildly acidic aqueous solutions (e.g., dilute citric acid, saturated ammonium chloride) may be acceptable for short periods, but it's always best to check the stability of your compound on a small scale first. The azocanone ring itself is generally stable under standard purification conditions.
Q4: What analytical techniques are recommended for final purity assessment?
A4: For final purity assessment, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q5: My compound appears to be degrading on the TLC plate (streaking). What does this mean?
A5: Streaking on a TLC plate can indicate several issues:
-
Compound Decomposition: The compound may be unstable on the silica gel. As mentioned earlier, trying a neutral alumina TLC plate can help diagnose this.
-
Overloading: Applying too much of the sample to the TLC plate can cause streaking.
-
Inappropriate Solvent System: If the solvent is too polar, it may not effectively move the compound up the plate, leading to a streak. Conversely, a solvent that is too non-polar may not move the compound from the baseline at all.
By systematically applying these troubleshooting strategies and understanding the chemical principles behind them, you can overcome common purification challenges and obtain Tert-butyl 4-oxoazocane-1-carboxylate of high purity for your research and development needs.
References
-
Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available from: [Link]
-
MySkinRecipes. tert-Butyl 4-oxoazocane-1-carboxylate. Available from: [Link]
-
University of California, Los Angeles. recrystallization, filtration and melting point. Available from: [Link]
-
Organic Syntheses. tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl] carbamate. Available from: [Link]
-
ChemicalRegister. Hexahydro-4-oxo-1(2H)-azocinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS No. 1803599-91-8) Suppliers. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MDPI. Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]
-
PubMed. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
-
University of Toronto. Recrystallization. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information - ChemComm. Available from: [Link]
-
The Royal Society of Chemistry. Bu4NI-catalyzed construction of tert-butyl peresters from alcohols. Available from: [Link]
-
YouTube. Performing Column Chromatography. Available from: [Link]
-
PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. Available from: [Link]
-
YouTube. Organic Lab Column Chromatography and TLC Experiment ACHM 222. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]
-
ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Sources
Technical Support Center: Purification of Tert-butyl 4-oxoazocane-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-oxoazocane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable building block, with a specific focus on the removal of solvent impurities. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your compound for downstream applications.
Introduction
Tert-butyl 4-oxoazocane-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. A frequent and often frustrating challenge in its preparation is the removal of residual solvents used during the reaction and purification processes. This guide provides a structured approach to identifying and eliminating these impurities, ensuring a high-quality final product.
Common solvents employed in the synthesis of analogous N-Boc protected cyclic ketones include dichloromethane (DCM), toluene, methanol, ethyl acetate (EtOAc), petroleum ether, and tetrahydrofuran (THF).[1] Work-up and purification procedures often introduce these and other solvents, which can be difficult to remove completely.
Troubleshooting Guide: Common Issues in Solvent Removal
This section addresses specific problems you may encounter during the purification of Tert-butyl 4-oxoazocane-1-carboxylate, providing step-by-step solutions and the scientific rationale behind them.
Q1: I see a persistent peak for ethyl acetate in the 1H NMR of my product even after rotary evaporation. How can I remove it?
A1: The Challenge with Co-evaporation
Ethyl acetate (boiling point: 77.1 °C) can be deceptively difficult to remove completely, especially if your compound is an oil or a low-melting solid. This is often due to the formation of azeotrope-like mixtures or the trapping of solvent within the product matrix.
Solutions:
-
High-Vacuum Drying: The most straightforward approach is to place the sample under high vacuum (<1 mmHg) for an extended period (several hours to overnight). Gentle heating (30-40 °C) can be applied if your compound is thermally stable, as this will increase the vapor pressure of the residual solvent.
-
Solvent Chasing (Azeotropic Removal): This technique involves adding a different, more volatile solvent that forms a lower-boiling azeotrope with the impurity.
-
Protocol:
-
Dissolve your product in a minimal amount of a low-boiling solvent in which it is soluble, such as dichloromethane (DCM) or diethyl ether.
-
Concentrate the solution on a rotary evaporator.
-
Repeat this process 2-3 times.
-
-
Causality: The added solvent helps to "chase" out the residual ethyl acetate by forming a new, lower-boiling azeotrope that is more readily removed under vacuum.
-
-
Lyophilization (Freeze-Drying): If your compound is a solid and you have access to a lyophilizer, this can be a highly effective method for removing residual organic solvents.[2][3]
-
Protocol:
-
Dissolve the product in a suitable solvent that has a relatively high freezing point, such as tert-butanol or cyclohexane.
-
Freeze the solution in a thin layer on the walls of the flask by rotating it in a bath of dry ice/acetone or liquid nitrogen.
-
Attach the flask to the lyophilizer. The solvent will sublime under the high vacuum, leaving behind your dry, solvent-free product.
-
-
Expertise & Experience: While typically used for removing water, lyophilization is increasingly used for organic solvents. The key is to select a lyophilization solvent in which your compound is soluble and that can be effectively sublimed. It is crucial to first remove the bulk of lower-boiling solvents by other means before lyophilization.[2]
-
Q2: My product is a thick oil, and I can't get rid of residual dichloromethane (DCM). What should I do?
A2: Tackling a Tenacious Solvent
Dichloromethane (boiling point: 39.6 °C) is volatile, but its high density and ability to solvate many organic molecules can make complete removal from viscous oils challenging.
Solutions:
-
High-Vacuum with Agitation: Place the oil in a round-bottom flask under high vacuum and use a magnetic stirrer to agitate the oil. This increases the surface area for evaporation and helps to release trapped solvent molecules. Gentle heating can also be applied.
-
Precipitation/Crystallization: If possible, try to induce crystallization or precipitation of your product.
-
Protocol:
-
Dissolve the oily product in a minimal amount of a good solvent (e.g., a small amount of DCM or ethyl acetate).
-
Slowly add a poor solvent (an "anti-solvent") in which your product is insoluble, such as hexane or pentane, until the solution becomes cloudy.
-
Allow the solution to stand, ideally at a reduced temperature, to allow for crystallization or precipitation.
-
Collect the solid by filtration and wash with the anti-solvent.
-
Dry the solid under high vacuum.
-
-
Trustworthiness: This method is highly effective because the solvent is physically separated from the solid product, and the subsequent drying of a solid is much more efficient than for an oil.
-
-
Azeotropic Removal with Water: Dichloromethane forms a low-boiling azeotrope with water.[4]
-
Protocol:
-
If your compound is not water-sensitive, add a small amount of water to your product in a round-bottom flask.
-
Attach the flask to a rotary evaporator and co-evaporate the mixture. The water and DCM will be removed as an azeotrope.
-
Follow up with drying under high vacuum to remove any residual water.
-
-
Q3: I used pyridine as a base in my reaction, and now I can't get rid of it. How can I remove it?
A3: Neutralizing a Troublesome Base
Pyridine (boiling point: 115 °C) is a high-boiling and relatively polar solvent that can be difficult to remove by simple evaporation.
Solutions:
-
Aqueous Acid Wash: The most effective method is to use an acidic wash to protonate the pyridine, making it water-soluble.
-
Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer several times with a dilute aqueous acid solution, such as 1 M HCl or 5% aqueous citric acid.
-
Monitor the pH of the aqueous layer to ensure it remains acidic.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
-
-
Authoritative Grounding: The basic nitrogen of pyridine is readily protonated by acid, forming the water-soluble pyridinium salt, which partitions into the aqueous phase.[5]
-
-
Copper Sulfate Wash: For compounds that may be sensitive to strong acids, a wash with aqueous copper(II) sulfate can be effective.
-
Protocol:
-
Dissolve the product in an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of CuSO4. The solution will often turn a deep blue as the copper coordinates to the pyridine.
-
Repeat the wash until the aqueous layer no longer turns deep blue.
-
Proceed with a brine wash and drying as described above.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities I should expect in my Tert-butyl 4-oxoazocane-1-carboxylate, and where do they come from?
A1: Based on synthetic routes for analogous compounds, the most common solvent impurities are:
-
Reaction Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Methanol.[1] These are used as the medium for the chemical transformation.
-
Extraction Solvents: Ethyl acetate (EtOAc), Diethyl ether, Dichloromethane (DCM). These are used during the work-up to separate the product from the aqueous phase.
-
Chromatography Solvents: Ethyl acetate (EtOAc), Hexane/Heptane, Dichloromethane (DCM). These are used as the mobile phase for purification by column chromatography.
-
Reagents/Byproducts: Pyridine (if used as a basic catalyst), Triethylamine (if used as a base).
Q2: How can I identify which solvent impurity I have?
A2: The primary method for identifying solvent impurities is 1H NMR spectroscopy . Each solvent has a characteristic chemical shift and multiplicity. By comparing the peaks in your sample's spectrum to a reference chart, you can identify the culprit.
Table 1: 1H NMR Chemical Shifts of Common Solvents in CDCl3
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | singlet |
| Acetonitrile | 2.10 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | quartet, triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| Hexane | 1.25, 0.88 | multiplet, multiplet |
| Methanol | 3.49 | singlet |
| Pyridine | 8.60, 7.68, 7.33 | multiplet |
| Tetrahydrofuran (THF) | 3.76, 1.85 | multiplet, multiplet |
| Toluene | 7.27-7.17, 2.36 | multiplet, singlet |
| Water | 1.56 | singlet (broad) |
Data compiled from various sources.[6][7][8][9]
Q3: What is azeotropic distillation and when should I use it?
A3: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[10] This occurs when the vapor phase has the same composition as the liquid phase. Azeotropic distillation is a technique where a co-solvent (entrainer) is added to the mixture to form a new, lower-boiling azeotrope with one or more of the components, allowing for their removal. You should consider using this technique when simple evaporation or high-vacuum drying is ineffective.
Table 2: Common Azeotropes for Solvent Removal
| Impurity | Entrainer | Azeotrope Boiling Point (°C) |
| Ethyl Acetate | Water | 70.4 |
| Dichloromethane | Water | 38.1 |
| Toluene | Water | 84.1 |
| Tetrahydrofuran (THF) | Water | 64 |
Note: These are binary azeotropes. The presence of your compound may slightly alter these values.[4][10][11][12][13]
Q4: Is it possible to use lyophilization to remove organic solvents?
A4: Yes, lyophilization can be a powerful tool for removing residual organic solvents, particularly for thermally sensitive compounds.[2][3][14] The key is to dissolve the compound in a solvent with a relatively high freezing point and low vapor pressure at that temperature (e.g., tert-butanol, cyclohexane, 1,4-dioxane). The bulk of any more volatile solvents should be removed beforehand. The process involves freezing the solution and then applying a high vacuum, causing the solvent to sublime directly from a solid to a gas, leaving the purified compound behind.
Experimental Workflows
Workflow 1: Standard Purification and Solvent Removal
Caption: Standard purification workflow for Tert-butyl 4-oxoazocane-1-carboxylate.
Workflow 2: Decision Tree for Residual Solvent Removal
Caption: Decision tree for selecting an appropriate solvent removal technique.
References
- Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. Journal of Organic Chemistry, 65(8), 2599-2601.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295.
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276.
- Quader, S., Boyd, S. E., Jenkins, I. D., & Houston, T. A. (2007). Multisite modification of neomycin B: combined Mitsunobu and click chemistry approach. The Journal of Organic Chemistry, 72(6), 1962-79.
- What is the method for separate out the mixture of Ethyl acet
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- Heterogeneous Azeotropes. (n.d.). University of Edinburgh.
- Remove Sticky Reagents. (n.d.). University of Rochester, Department of Chemistry.
- Azeotropic d
- Azeotropic data for binary mixtures - Ventilazione Industriale. (n.d.).
- AZEOTROPIC D
- Azeotrope (d
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- How to effectively use organic solvents in lyophiliz
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.
- Help removing THF : r/chemistry. (2018). Reddit.
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- What is the best method of removing solvents like chloroform, THF, dichloromethane without using a rotary evaporator?
- NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. (n.d.).
- Use of organic solvents in freeze dryers - Martin Christ. (2023).
- Removing Pyridine : r/chemistry. (2024). Reddit.
- Synthesis of N-Boc 4-piperidone - ChemicalBook. (2022).
- How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate) ?
- NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Molecules, 27(4), 1345.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal.
- A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF. (2000).
- Organic Solvent-Assisted Lyophilization: A Universal Method of Preparing Two-Dimensional Material Nanoscrolls. (2019). ACS Omega, 4(4), 7417–7423.
- How to remove pyridine from your reaction crude? - YouTube. (2022).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739–745.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
- Freeze-Drying From Organic Cosolvent Systems, Part 1: Thermal Analysis of Cosolvent-Based Placebo Formulations in the Frozen State. (2018). Journal of Pharmaceutical Sciences, 107(1), 136-144.
Sources
- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 2. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Azeotropes [homepages.ed.ac.uk]
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- 13. Azeotrope_(data) [chemeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Tert-butyl 4-oxoazocane-1-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 4-oxoazocane-1-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals. The synthesis of medium-sized rings like the 8-membered azocane core presents unique and significant challenges compared to the formation of more common 5- and 6-membered rings.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for Tert-butyl 4-oxoazocane-1-carboxylate, and what is the key challenge?
A1: The most prevalent strategy is the intramolecular cyclization of a linear precursor, typically an amino diester, via a Dieckmann condensation or a related reaction.[2][3][4] The primary challenge is achieving efficient ring closure to form the 8-membered azocane ring. Medium-sized rings are entropically and enthalpically disfavored, leading to low yields and the formation of competing intermolecular polymerization products.[5][6]
Q2: Why are the yields for the cyclization step often low when scaling up?
A2: Low yields on a larger scale are typically due to the bimolecular reaction (polymerization) becoming kinetically favorable over the desired unimolecular reaction (cyclization). As the concentration of the starting material increases, molecules are more likely to react with each other than to fold and react with themselves. This is the fundamental challenge of scaling up reactions that require high-dilution conditions.
Q3: What are the most critical process parameters (CPPs) to monitor during the cyclization reaction?
A3: The three most critical parameters are:
-
Concentration: The reaction must be performed under high-dilution or pseudo-high-dilution conditions to favor intramolecular cyclization.
-
Temperature: Precise temperature control is crucial. Exothermic events can accelerate side reactions, including decomposition of the starting material or product and cleavage of the Boc-protecting group.
-
Reagent Addition Rate: The linear precursor should be added slowly and consistently to the reaction mixture to maintain a low instantaneous concentration, further favoring cyclization.
Q4: My Boc (Tert-butoxycarbonyl) protecting group is being partially or fully cleaved during the reaction or workup. What could be the cause?
A4: The Boc group is notoriously sensitive to acidic conditions.[7][8] Accidental exposure to strong acids, even catalytic amounts, during the reaction or aqueous workup can cause deprotection. While more stable to base, prolonged exposure to strong bases at elevated temperatures can also lead to some degradation. Ensure all reagents are neutral or basic and that any acidic quench or wash is performed quickly and at low temperatures.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Cyclized Product
Your reaction runs to completion, but analysis (TLC, LC-MS) shows mostly unreacted starting material or a complex mixture of byproducts with little to no desired Tert-butyl 4-oxoazocane-1-carboxylate.
-
Possible Cause A: Inactive or Inappropriate Base
-
Explanation: The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester.[2][3] Common bases like sodium hydride (NaH) can lose activity with improper storage. Bases like sodium ethoxide can participate in unwanted transesterification reactions.
-
Solution: Use a freshly opened container of NaH or titrate a solution of a soluble base like potassium bis(trimethylsilyl)amide (KHMDS) before use. KHMDS is often an excellent choice as it is highly soluble, non-nucleophilic, and very strong.
-
-
Possible Cause B: High Reaction Concentration
-
Explanation: As stated in the FAQs, high concentration favors intermolecular polymerization. On scale-up, simply increasing all reagents proportionally in a single pot will almost certainly lead to failure.
-
Solution: Implement "high-dilution" conditions. This is achieved by adding a solution of the linear precursor very slowly (e.g., over 4-12 hours) via a syringe pump to a large volume of solvent containing the base. This keeps the instantaneous concentration of the precursor extremely low, favoring the intramolecular pathway. See Protocol 1 for a detailed setup.
-
-
Possible Cause C: Presence of Moisture
-
Explanation: The strong bases used are highly reactive with water. Any moisture in the solvent, reagents, or glassware will quench the base, preventing the necessary deprotonation of the precursor.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent. Run the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
| Table 1: Comparison of Common Bases for Intramolecular Cyclization | |||
| Base | Typical Solvent | Pros | Cons |
| Sodium Hydride (NaH) | THF, Toluene | Inexpensive, non-nucleophilic, reaction is irreversible (H₂ byproduct). | Heterogeneous (can lead to inconsistent kinetics), quality varies by supplier and age. |
| Potassium Hydride (KH) | THF | More reactive than NaH. | Often more pyrophoric and difficult to handle than NaH. |
| KHMDS / NaHMDS | THF | Soluble (homogeneous reaction), very strong, non-nucleophilic. | More expensive, must be handled as a solution. |
| LDA | THF | Strong, non-nucleophilic. | Thermally unstable above ~0 °C, can be sterically hindering. |
Problem 2: Product is Contaminated with Polymeric/Oligomeric Byproducts
The desired product is formed, but it is difficult to purify from high molecular weight side products, appearing as a smear at the baseline of a TLC plate or as broad peaks in an LC trace.
-
Explanation: This is a classic symptom of competing intermolecular reactions. Even with slow addition, poor mixing or localized high concentrations can lead to polymer formation.
-
Solution 1: Improve Mixing and Addition Technique. Ensure vigorous stirring to rapidly disperse the added precursor. For larger scale reactions (>1 L), consider a mechanical stirrer over a magnetic stir bar. The addition tube from the syringe pump should be positioned to dispense the precursor into a highly turbulent area, or even below the solvent surface, to prevent accumulation on the surface.
-
Solution 2: Optimize Temperature. Lowering the reaction temperature can sometimes slow the rate of the intermolecular reaction more than the intramolecular one, improving the product-to-polymer ratio.
Problem 3: Difficult Purification by Column Chromatography
The crude product is an inseparable mixture on silica gel, or a significant amount of product is lost during chromatography.
-
Explanation: The ketone functionality can interact strongly with the acidic silica gel, leading to tailing and decomposition. The flexible 8-membered ring may adopt multiple conformations, causing band broadening.
-
Solution 1: Deactivate the Silica Gel. Before performing chromatography, pre-treat the silica gel by eluting the packed column with the mobile phase containing 0.5-1% triethylamine or ammonia. This neutralizes acidic sites on the silica surface and can dramatically improve the separation of amines and other basic compounds.
-
Solution 2: Switch to an Alternative Stationary Phase. Consider using neutral alumina or a reverse-phase (C18) column, which may offer different selectivity and prevent acid-catalyzed degradation.
-
Solution 3: Avoid Chromatography. Develop a purification method based on crystallization. Screen various solvent systems (e.g., heptane/ethyl acetate, diisopropyl ether, MTBE) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
| Table 2: Troubleshooting Summary | ||
| Symptom | Primary Suspect | Immediate Action |
| No reaction | Inactive Base / Moisture | Use fresh, anhydrous reagents under inert atmosphere. |
| Polymer formation | High Concentration | Implement or improve high-dilution protocol (slower addition, better mixing). |
| Boc-deprotection | Acid Contamination | Neutralize glassware; use purified, neutral solvents; avoid acidic quench. |
| Poor chromatographic separation | Silica Gel Acidity | Add 1% Et₃N to eluent or switch to neutral alumina. |
Experimental Protocols
Protocol 1: Scalable High-Dilution Intramolecular Cyclization
This protocol describes a general method for forming the azocanone ring from a suitable linear amino diester precursor (e.g., Diethyl 4-(tert-butoxycarbonylamino)heptanedioate).
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an argon/nitrogen inlet, and a rubber septum. Ensure all glassware is thoroughly flame-dried under vacuum.
-
Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF) to achieve the final high-dilution concentration (e.g., 0.01 M). Add 1.5 equivalents of sodium hydride (60% dispersion in mineral oil) to the solvent.
-
Precursor Solution: In a separate flame-dried flask, prepare a solution of the linear diester precursor in anhydrous THF. Draw this solution into a large syringe and place it on a syringe pump.
-
Reaction Initiation: Heat the THF/NaH slurry to a gentle reflux with vigorous stirring.
-
Slow Addition: Once the slurry is at temperature, begin the slow addition of the precursor solution via the syringe pump. A typical addition time for this scale is 8-12 hours. The goal is to maintain a near-zero concentration of the precursor in the reaction flask.
-
Monitoring: After the addition is complete, maintain the reaction at reflux for an additional 1-2 hours. Monitor the reaction progress by periodically taking small aliquots, quenching them, and analyzing by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction very carefully and slowly by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (using triethylamine-treated silica) or crystallization.
Protocol 2: Analytical Method for In-Process Control
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution Order: Linear precursor will be more polar and elute earlier than the more compact, cyclized product. Polymeric byproducts may show as very broad, late-eluting peaks or may not elute at all.
References
-
Hall, J. E., Matlock, J. V., Ward, J. W., et al. (2016). Synthesis of Medium-Ring N-Heterocycles. ChemistryViews. Available at: [Link]
-
Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2020). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available at: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
-
University of Birmingham. (n.d.). Synthesis of Medium-Ring Nitrogen Heterocycles and their Application to Diverse Scaffold Assembly. Available at: [Link]
-
Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
-
Miller, S. J., et al. (2005). Synthesis of Medium Ring Nitrogen Heterocycles via a Tandem Copper-Catalyzed C−N Bond Formation−Ring-Expansion Process. Organic Letters. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Alternative catalysts for the synthesis of Tert-butyl 4-oxoazocane-1-carboxylate
Technical Support Center: Synthesis of Tert-butyl 4-oxoazocane-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-oxoazocane-1-carboxylate and related medium-sized heterocycles. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions, moving beyond standard protocols to explain the underlying chemical principles and provide actionable troubleshooting strategies.
The synthesis of eight-membered rings like the azocane core is a significant challenge in organic chemistry. These medium-sized rings are often plagued by unfavorable entropic and enthalpic factors, including high conformational strain and the propensity for competing intermolecular side reactions.[1][2][3][4] This guide provides insights into navigating these difficulties, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My intramolecular cyclization to form the azocane ring is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?
This is the most common issue in the synthesis of medium-sized rings. Low yields are typically due to one or more of the following factors:
-
Competition from Intermolecular Reactions: Polymerization or dimerization is often kinetically favored over the desired intramolecular cyclization.
-
High Activation Energy: Transannular strain and unfavorable bond angles in the transition state can make the cyclization energetically costly.[4]
-
Substrate Reactivity: The reactivity of the terminal functional groups in the linear precursor may be insufficient under the chosen reaction conditions.
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be suitable for the specific transformation or may be poisoned by impurities.
Troubleshooting Workflow:
Follow this systematic approach to diagnose and resolve low-yield issues.
Caption: Conceptual workflow for a ring expansion strategy.
A plausible ring-expansion approach could involve the synthesis of a substituted piperidine (a 6-membered ring), followed by a reaction that inserts a two-carbon fragment. While more complex, this can bypass the high activation barrier of an 8-membered ring closure.
Question 4: I am having trouble with the Boc-protection step. Are there milder or more efficient alternatives to (Boc)₂O with DMAP?
While di-tert-butyl dicarbonate ((Boc)₂O) is the standard, issues like low yield with sterically hindered amines or side reactions can occur. Here are some alternatives:
-
Tf₂NH-Catalyzed Tert-Butylation: Using catalytic amounts of bis(trifluoromethanesulfonyl)imide (Tf₂NH) with tert-butyl acetate (t-BuOAc) as the tert-butyl source can be highly effective, especially for sensitive substrates. This method often proceeds faster and with higher yields than traditional methods. [5]* Electromagnetic Milling: A novel, green chemistry approach uses (Boc)₂O under solvent-free and base-free conditions with electromagnetic milling. This method is particularly useful for sensitive drug molecules. [6]* 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is less reactive than (Boc)₂O and can be more selective in complex molecules, often used when other functional groups might react with the standard base-catalyzed methods.
Experimental Protocols
Protocol 1: Hypothetical Pd-Catalyzed Intramolecular Buchwald-Hartwig Amination
This protocol describes a plausible route for the key cyclization step, assuming the synthesis of the linear precursor, N-(6-bromo-3-oxohexyl)-tert-butyl carbamate.
Rationale: This method uses a palladium catalyst with a specialized biarylphosphine ligand to facilitate the challenging C-N bond formation to create the 8-membered ring. The choice of a non-coordinating, high-boiling solvent like toluene is crucial, and a bulky alkoxide base is used to promote the catalytic cycle without causing ester saponification.
Step-by-Step Methodology:
-
Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Sodium tert-butoxide (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 500 mL of anhydrous toluene via cannula. Stir the mixture for 10 minutes at room temperature. The solution should appear yellowish-brown.
-
Substrate Preparation: In a separate flask, dissolve the linear precursor, N-(6-bromo-3-oxohexyl)-tert-butyl carbamate (1.0 eq), in 250 mL of anhydrous toluene.
-
High-Dilution Addition: Using a syringe pump, add the substrate solution to the catalyst mixture over a period of 8 hours. Maintain the reaction temperature at 100 °C.
-
Self-Validation Note: The slow addition is critical to prevent dimerization. The reaction should remain homogeneous.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 100 °C for an additional 12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding 200 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 200 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield Tert-butyl 4-oxoazocane-1-carboxylate.
Protocol 2: Purification of Tert-butyl Alcohol for use as a Reagent
Impurities in reagents can often inhibit or poison catalysts. If you are using tert-butanol in any step, ensuring its purity is key.
Rationale: Commercial tert-butanol can contain water and other alcohol impurities. This protocol uses solid adsorbents to remove these contaminants effectively. [7] Step-by-Step Methodology:
-
Adsorbent Preparation: Prepare a chromatography column packed with a layer of activated aluminum oxide followed by a layer of a large-pore zeolite (e.g., Zeolite X).
-
Loading: Pass the commercial liquid-phase tert-butanol through the column under gravity or light pressure.
-
Collection: Collect the eluent. The initial fraction may be discarded.
-
Verification: Verify the purity of the collected tert-butanol by gas chromatography (GC) and Karl Fischer titration to confirm the removal of impurities and water.
References
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
Organic Syntheses Procedure. (n.d.). Carbazic acid, tert-butyl ester. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Organic Syntheses Procedure. (n.d.). Acetic acid, diazo-, tert-butyl ester. [Link]
-
Semantic Scholar. (n.d.). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]
-
Nevado, C., & Li, H. (2017). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. National Institutes of Health. [Link]
-
MDPI. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. [Link]
-
ResearchGate. (n.d.). Synthesis of New Azocine Derivatives and Their Functionalization by Nucleophilic Addition to Their Iminium Salts. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
- Google Patents. (n.d.).
-
Chemical Communications (RSC Publishing). (2024). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. [Link]
-
Organic Syntheses Procedure. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. [Link]
-
International Journal of Multidisciplinary Research in Science, Engineering, Technology & Management. (n.d.). Heterocyclic Compounds and Their Significance. [Link]
-
MDPI. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]
-
MDPI. (2025). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. [Link]
-
Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. [Link]
-
MDPI. (n.d.). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. [Link]
-
National Institutes of Health. (n.d.). Editorial: Strained Aza-Heterocycles in Synthesis. [Link]
-
Chemical Reviews. (2020). Construction of Medium-Sized Rings by Gold Catalysis. [Link]
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Minimizing byproduct formation in the synthesis of azocane rings
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
The synthesis of azocane rings, eight-membered nitrogen-containing heterocycles, presents a significant challenge in organic chemistry.[1][2][3] The inherent ring strain and conformational flexibility of these medium-sized rings often lead to a variety of undesired side reactions, complicating purification and reducing overall yields.[4] This guide, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of azocane synthesis and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My intramolecular N-alkylation to form an azocane is resulting in a significant amount of intermolecular polymerization. What are the key factors to control?
A1: This is a classic competition between intramolecular cyclization and intermolecular polymerization. The key is to favor the former by employing high-dilution conditions. By significantly lowering the concentration of your linear precursor, you decrease the probability of two molecules reacting with each other.
-
Causality: At high concentrations, the reactive ends of different molecules are in close proximity, leading to polymerization. Under high dilution, the reactive ends of the same molecule are statistically more likely to encounter each other, favoring cyclization.
-
Expert Insight: While high dilution is effective, it can be impractical for large-scale synthesis. A pseudo-high dilution technique, such as slow addition of the substrate to a heated reaction mixture containing the base, can often achieve the desired outcome without requiring vast solvent volumes. This maintains a low instantaneous concentration of the reactive species.
Q2: I am attempting a Ring-Closing Metathesis (RCM) to form an azocane, but I'm observing oligomerization and isomerization of my double bond. How can I improve this?
A2: Byproduct formation in RCM for medium-sized rings is often related to catalyst choice and reaction conditions.[5]
-
Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and efficient for forming sterically hindered or electron-deficient olefins, which can be the case in azocane precursors.[6] They often provide higher yields and cleaner reactions compared to first-generation catalysts.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to undesired side reactions, including isomerization of the newly formed double bond.[5] It is crucial to monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Ethylene Scavenging: The ethylene byproduct of RCM can participate in side reactions. Performing the reaction under a gentle stream of argon or nitrogen can help to remove ethylene from the reaction mixture and drive the equilibrium towards the desired cyclized product.
Q3: My reductive amination approach to an azocane is yielding a complex mixture of products, including over-alkylation and polymeric material. What are the critical parameters?
A3: Reductive amination for large ring formation is a delicate balance of imine formation and reduction.[7][8][9]
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough to not reduce the aldehyde or ketone starting material but is reactive enough to reduce the intermediate iminium ion. Harsher reducing agents like sodium borohydride can prematurely reduce the carbonyl.
-
pH Control: The pH of the reaction is crucial for imine formation. It should be slightly acidic (typically pH 4-6) to facilitate the dehydration step. However, strongly acidic conditions can lead to side reactions.
-
Stepwise vs. One-Pot: In challenging cases, a stepwise procedure can be beneficial.[8] First, form the imine under optimized conditions (e.g., with a dehydrating agent like molecular sieves), and then, in a separate step, add the reducing agent. This can provide greater control over the reaction.
Q4: I'm observing transannular reactions in my azocane synthesis. How can I predict and mitigate these side reactions?
A4: Transannular reactions, or cross-ring reactions, are a known challenge in the synthesis of medium-sized rings due to their conformational flexibility, which can bring distant atoms into close proximity.[4][10][11][12]
-
Conformational Analysis: Computational modeling (e.g., MM2) can help predict low-energy conformations of your azocane precursor and identify potential transannular interactions.[4]
-
Strategic Use of Protecting Groups: Introducing bulky protecting groups can sterically hinder certain conformations and prevent undesired transannular reactions.[13][14][15][16]
-
Reaction Conditions: The choice of solvent and temperature can influence the conformational equilibrium. Non-polar solvents may favor conformations that minimize dipole-dipole interactions, potentially reducing the likelihood of transannular reactions.
Troubleshooting Guides
Issue 1: Low Yield of Azocane via Intramolecular N-Alkylation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Intermolecular Polymerization | Employ high-dilution conditions (0.01-0.001 M). Alternatively, use a syringe pump for slow addition of the substrate. | Reduces the probability of intermolecular reactions, favoring intramolecular cyclization. |
| Inefficient Base | Use a non-nucleophilic, sterically hindered base such as potassium carbonate or cesium carbonate. | Minimizes side reactions where the base acts as a nucleophile. Cesium carbonate is particularly effective due to the "cesium effect," which templates the cyclization. |
| Poor Leaving Group | Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate. | A better leaving group will facilitate the intramolecular nucleophilic substitution reaction. |
| Steric Hindrance | If the nucleophilic nitrogen or the electrophilic carbon is sterically hindered, consider alternative cyclization strategies like RCM or reductive amination. | Steric hindrance can significantly slow down the desired intramolecular reaction, allowing side reactions to dominate. |
Issue 2: Byproduct Formation in Ring-Closing Metathesis (RCM)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Oligomerization | Use a more active catalyst (e.g., Grubbs II or Hoveyda-Grubbs II).[6] Increase the reaction temperature cautiously. | More active catalysts can promote the desired intramolecular reaction even at lower concentrations. |
| Double Bond Isomerization | Minimize reaction time and temperature.[17] Use a catalyst known for lower isomerization rates. | Prolonged exposure to the catalyst can lead to isomerization of the newly formed double bond. |
| Catalyst Decomposition | Ensure all reagents and solvents are pure and dry. Use a protective atmosphere (e.g., argon or nitrogen).[17] | Ruthenium-based metathesis catalysts are sensitive to air, moisture, and impurities. |
| E/Z Selectivity Issues | The E/Z selectivity of RCM is often difficult to control. Consider downstream isomerization if a specific isomer is required. | The thermodynamic stability of the resulting cycloalkene often dictates the E/Z ratio. |
Issue 3: Unsuccessful Intramolecular Aza-Michael Addition
| Potential Cause | Recommended Solution | Scientific Rationale |
| Low Nucleophilicity of the Amine | Use a stronger, non-nucleophilic base to deprotonate the amine. Consider using a more electron-rich amine precursor. | The aza-Michael addition is a nucleophilic conjugate addition.[18] Increasing the nucleophilicity of the amine will accelerate the reaction.[19] |
| Poor Michael Acceptor | Activate the Michael acceptor, for example, by using a Lewis acid catalyst. | A Lewis acid can coordinate to the carbonyl oxygen, making the β-carbon more electrophilic. |
| Reversibility of the Reaction | Once the reaction is complete, consider a subsequent reduction of the carbonyl to "trap" the cyclized product and prevent retro-Michael reaction.[20] | The retro-aza-Michael reaction can be a significant issue, especially at elevated temperatures. |
Experimental Protocols
Optimized Protocol for Intramolecular N-Alkylation under Pseudo-High Dilution
-
Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The system is flushed with argon.
-
Solvent and Base: Add anhydrous acetonitrile (to achieve a final concentration of ~0.005 M) and potassium carbonate (3 equivalents) to the flask. Heat the mixture to reflux.
-
Substrate Addition: Dissolve the linear amino-halide or amino-tosylate precursor in a minimal amount of anhydrous acetonitrile. Add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the refluxing mixture over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Ring-Closing Metathesis (RCM)
-
Setup: A Schlenk flask is charged with the diene-containing amine precursor. The flask is evacuated and backfilled with argon three times.
-
Solvent: Add anhydrous and degassed dichloromethane (to achieve a concentration of 0.01-0.001 M).
-
Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) under a positive pressure of argon.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux (30-40 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Workup: Concentrate the reaction mixture and purify the crude product by column chromatography.
Visualizations
Decision Tree for Azocane Synthesis Strategy
Caption: Decision tree for selecting an azocane synthesis strategy.
Troubleshooting Workflow for a Failed Cyclization
Caption: Workflow for troubleshooting failed azocane cyclization reactions.
References
-
Vélez, A., et al. (2018). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Molecules, 23(10), 2443. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddy, B. M., & Sreekanth, P. M. (2006). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 112(1-2), 81-85. Available at: [Link]
-
Williams, R. M., & Eaton, P. E. (2023). A focus on 1-azahomocubane: the new kid on the block. Chemical Science, 14(12), 2821-2825. Available at: [Link]
-
Nishimura, T., et al. (2007). A highly efficient azide-based protecting group for amines and alcohols. Organic Letters, 9(12), 2341-2344. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(38), 10567-10578. Available at: [Link]
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Reddy, R. S., et al. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. Available at: [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
DuEPublico. (n.d.). Transannular interactions in medium-ring carbocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Synthesis of Some Functionalized Azaheterocycles through Oxidative Ring Opening/Ring Closing by Reductive Amination. Retrieved from [Link]
-
PubMed. (n.d.). Simple thiazocine-2-acetic acid derivatives via ring-closing metathesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
YouTube. (2022, June 26). Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE. Retrieved from [Link]
-
Biblioteca Digital do IPB. (n.d.). 14.02 Eight-Membered Rings With One Oxygen Atom. Retrieved from [Link]
-
National Institutes of Health. (2017). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. Retrieved from [Link]
-
Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
University of Liverpool. (n.d.). Alicyclic Chemistry. Lecture 2. Retrieved from [Link]
-
YouTube. (2015, July 29). Ring Closing Metathesis - Organic Chemistry II. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2024). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
-
PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
YouTube. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AIR Unimi. (n.d.). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 2.4: Co-Mediated Ring Forming Reactions. Retrieved from [Link]
-
Macmillan Group. (2003, June 6). Conformational Analysis of Medium Rings. Retrieved from [Link]
-
ResearchGate. (n.d.). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Aza-Michael Addition-Fragmentation Ring-Opening Polymerization. Retrieved from [Link]
Sources
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- 4. macmillan.princeton.edu [macmillan.princeton.edu]
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Validation & Comparative
HPLC Method Comparison Guide: Purity Analysis of Tert-butyl 4-oxoazocane-1-carboxylate
[1]
Executive Summary
Tert-butyl 4-oxoazocane-1-carboxylate (CAS: 166904-48-1) presents a distinct analytical challenge: it is a medium-sized (8-membered) heterocycle possessing weak chromophores.[1] The tert-butoxycarbonyl (Boc) group and the ketone functionality absorb primarily in the low-UV region (<215 nm), rendering standard detection at 254 nm ineffective.[1] Furthermore, the conformational flexibility of the azocane ring can lead to peak broadening if method parameters are not strictly controlled.
This guide compares three high-performance liquid chromatography (HPLC) strategies to quantify purity, balancing sensitivity, specificity, and accessibility.
Part 1: Compound Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Structure | Boc-protected 8-membered cyclic ketone | Weak UV Absorbance: Requires detection at 205–210 nm or universal detectors (CAD/ELSD).[1] |
| Hydrophobicity | Moderate (Predicted LogP ~2.0–2.[1]5) | Retention: Retains well on C18; requires high organic content for elution.[1] |
| Stability | Acid-labile (Boc group) | Mobile Phase constraints: Avoid strong acids (e.g., >0.5% TFA) or high temperatures (>40°C) to prevent in-situ deprotection.[1] |
| Impurities | 4-oxoazocane (deprotected amine), t-Butanol | Polarity Span: Impurities are significantly more polar than the parent, requiring a gradient starting at low organic % (e.g., 5% B). |
The "Invisible" Peak Problem
Most researchers fail to detect impurities in this compound because they use standard UV detection (254 nm). At this wavelength, the extinction coefficient (
Part 2: Method Comparison
We evaluated three approaches. Method A is the recommended starting point for most QC labs.[1] Method B is the "Gold Standard" for process development where mass balance is critical.[1]
Comparison Matrix
| Feature | Method A: Low-UV RP-HPLC | Method B: Charged Aerosol (CAD) | Method C: LC-MS (ESI+) |
| Detector | UV/Vis @ 210 nm | CAD / ELSD | Single Quad MS |
| Suitability | Routine QC, Purity % | Mass Balance, Non-chromophoric impurities | Impurity Identification |
| Sensitivity | Moderate | High | Very High |
| Linearity | Good (if pure solvent used) | Excellent (Sub-nanogram) | Variable (Ionization dependent) |
| Cost/Complexity | Low / Low | High / Moderate | High / High |
| Key Risk | Baseline drift from gradients | Mobile phase volatility requirement | Adduct formation complicating spectra |
Part 3: Detailed Protocols
Recommended Protocol: Method A (Low-UV RP-HPLC)
Best for routine purity checks in synthesis labs.[1]
Rationale: To visualize the Boc-ketone, we must push UV detection down to 210 nm.[1] This requires a "UV-transparent" mobile phase.[1] We use Phosphoric Acid (
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
-
Why? End-capping reduces silanol interactions with the carbamate, sharpening the peak.[1]
-
-
Mobile Phase A: 0.1%
in Water (Milli-Q).[1] -
Mobile Phase B: Acetonitrile (HPLC Grade, Far UV cutoff).
-
Note: Do not use Methanol; it has a high UV cutoff (~205 nm) and will cause noise.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array (DAD) or Variable Wavelength (VWD) at 210 nm (Reference: 360 nm).
2. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate / Trap polar impurities |
| 2.0 | 5 | Isocratic hold |
| 15.0 | 95 | Linear gradient to elute main compound |
| 20.0 | 95 | Wash lipophilic dimers |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
3. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 – 1.0 mg/mL.[1]
-
Critical Step: Filter through 0.22 µm PTFE.[1] Nylon filters may absorb the Boc-carbamate.[1]
Alternative Protocol: Method B (LC-MS/CAD)
Best for identifying unknown impurities or when UV baseline is too noisy.[1]
Rationale: Since the compound lacks a strong chromophore, Charged Aerosol Detection (CAD) measures the analyte mass directly, independent of optical properties. For MS, the Boc group creates a distinct fragmentation pattern.[1]
-
Mobile Phase Modifier: Change 0.1%
to 0.1% Formic Acid .-
Why? Phosphoric acid is non-volatile and will ruin MS/CAD detectors.[1]
-
-
MS Settings (ESI+):
Part 4: Data Analysis & Troubleshooting
Visualizing the Workflow
The following diagram illustrates the decision process for selecting the correct method and troubleshooting common issues.
Caption: Decision tree for selecting the optimal HPLC detection method based on equipment availability and baseline stability.
Impurity Fate Mapping
Understanding where impurities elute is critical for integration.[1]
Caption: Expected elution order on a C18 column. The deprotected amine elutes early due to high polarity.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Peak Detected | Detection wavelength too high (254 nm) | Change detection to 210 nm . |
| Drifting Baseline | Impure Acetonitrile or Formic Acid absorption | Use HPLC-grade ACN; Switch to Phosphoric Acid (if not using MS).[1] |
| Split Peaks | Rotamers or Sample Solvent mismatch | Boc-amines often show rotamers at room temp.[1] Heat column to 40°C to coalesce peaks. Ensure sample diluent matches initial mobile phase (5% ACN).[1] |
| Fronting Peak | Column Overload | Dilute sample to 0.1 mg/mL. |
References
-
PubChem. (n.d.).[1][2][3][4][5] Tert-butyl 4-oxoazocane-1-carboxylate (Compound). National Library of Medicine.[1] Retrieved from [Link]
-
Dolan, J. W. (2002).[1] Basics of LC Method Development: The Mobile Phase. LCGC North America.[1] (General grounding for low-UV cutoff solvent selection).
-
Agilent Technologies. (2020).[1] Analysis of Boc-Protected Amino Acids by HPLC. Application Note. (Source for general Boc-group detection strategies at 210 nm).[1]
-
Organic Chemistry Portal. (n.d.).[1] Boc Protection Group Stability. Retrieved from [Link]
Sources
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- 2. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate | C10H13NO3 | CID 14762742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of Tert-butyl 4-oxoazocane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Tert-butyl 4-oxoazocane-1-carboxylate, a key heterocyclic building block, presents a unique structural challenge due to its eight-membered ring system. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its characterization, benchmarked against other common analytical techniques. As Senior Application Scientists, our goal is to offer not just data, but a logical framework for experimental design and interpretation, grounded in established scientific principles.
The Central Role of NMR in Unraveling the Azocane Ring Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules in solution.[1] For a molecule like tert-butyl 4-oxoazocane-1-carboxylate, with its combination of a flexible eight-membered ring, a bulky tert-butyl group, and a carbonyl functionality, a multi-dimensional NMR approach is not just beneficial, but essential.
Deciphering the Molecular Blueprint: A Multi-faceted NMR Approach
A comprehensive NMR analysis for this compound involves a suite of experiments, each providing a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For tert-butyl 4-oxoazocane-1-carboxylate, we anticipate a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region (around 1.0-1.5 ppm).[2] The protons on the azocane ring will present more complex multiplets due to their diastereotopic nature and conformational flexibility.
-
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of chemically distinct carbon atoms. Key signals to expect include the carbonyl carbon of the ketone (downfield, ~200-210 ppm), the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[3] The remaining methylene carbons of the azocane ring will appear in the aliphatic region.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton connectivity within the azocane ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H one-bond correlations.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is critical for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC can connect the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon itself.[6]
-
Below is a graphical representation of a typical workflow for the NMR structural elucidation of tert-butyl 4-oxoazocane-1-carboxylate.
Caption: Workflow for NMR-based structural elucidation.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is unparalleled for complete structural determination in solution, other analytical techniques provide complementary and confirmatory data. The choice of technique is often guided by the specific information required, the nature of the sample, and available resources.
| Technique | Information Provided | Advantages | Limitations | Application to Tert-butyl 4-oxoazocane-1-carboxylate |
| NMR Spectroscopy | Detailed 3D structure in solution, atomic connectivity, conformational dynamics.[7] | Non-destructive, provides unambiguous structural information. | Relatively low sensitivity, requires larger sample amounts, complex data analysis. | Primary method: Essential for complete structural assignment and conformational analysis of the azocane ring. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS).[8] | High sensitivity, small sample requirement, rapid analysis.[9] | Provides limited structural information, isomers can be difficult to distinguish.[8] | Confirmatory: Verifies the molecular weight (C₁₂H₂₁NO₃, MW: 227.30 g/mol ) and elemental composition.[10] |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, and angles.[11] | Provides the absolute structure with high precision.[12] | Requires a suitable single crystal, the solid-state conformation may differ from the solution-state. | Gold Standard (if crystal available): Would provide definitive proof of the solid-state conformation of the azocane ring. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. | Supportive: Confirms the presence of the ketone (C=O stretch ~1715 cm⁻¹) and carbamate (C=O stretch ~1690 cm⁻¹) functional groups. |
The logical interplay between these techniques is crucial for a comprehensive characterization.
Caption: Interrelation of analytical techniques for structural characterization.
Experimental Protocol: NMR Analysis
The following provides a standardized methodology for acquiring high-quality NMR data for tert-butyl 4-oxoazocane-1-carboxylate.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13]
-
Ensure the sample is fully dissolved to avoid line broadening.[14]
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
COSY:
-
Acquire a gradient-enhanced COSY45 or DQF-COSY spectrum.
-
Optimize the spectral width in both dimensions based on the ¹H spectrum.
-
-
HSQC:
-
Acquire a gradient-enhanced HSQC spectrum.
-
Set the ¹H spectral width as in the ¹H spectrum and the ¹³C spectral width to cover the aliphatic and olefinic regions.
-
-
HMBC:
-
Acquire a gradient-enhanced HMBC spectrum.
-
Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.
-
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Fourier transform the data.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.[15]
-
Integrate the ¹H NMR signals.
-
Analyze the 2D spectra to establish connectivities and assign all proton and carbon signals.[16]
Conclusion
The structural characterization of tert-butyl 4-oxoazocane-1-carboxylate is most effectively achieved through a comprehensive suite of NMR experiments. While techniques like mass spectrometry and X-ray crystallography provide invaluable confirmatory data, only NMR offers the detailed insight into the solution-state structure and connectivity necessary for a complete understanding of this important heterocyclic molecule. The methodologies and comparative insights presented in this guide are intended to empower researchers to approach the structural elucidation of complex molecules with confidence and scientific rigor.
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A Multi-Technique Approach to the Structural Confirmation of Tert-butyl 4-oxoazocane-1-carboxylate: A Comparative Guide
In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance.[1] Among these, medium-sized rings like the azocane core present unique synthetic challenges and, consequently, require rigorous structural verification.[2][3] Their inherent conformational flexibility can complicate spectral interpretation, making a definitive structural assignment a non-trivial task.[4]
This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of Tert-butyl 4-oxoazocane-1-carboxylate . We will compare and contrast data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. By explaining the causality behind our experimental choices and protocols, we aim to provide a self-validating system for researchers engaged in the synthesis and characterization of novel chemical entities.
The Challenge: Differentiating from Common Isomers and Byproducts
A key challenge in synthesizing an eight-membered ring like azocane is the potential for the formation of smaller, more thermodynamically stable ring systems, such as a substituted piperidine. For this guide, we will compare the expected data for our target molecule against a plausible isomeric alternative: Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate .[5] Both share the same molecular formula (C₁₂H₂₁NO₃) and nominal mass, making them indistinguishable by low-resolution mass spectrometry alone.[5][6]
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Tert-butyl 4-oxoazocane-1-carboxylate (Target) | O=C(N1CCC(CCCC1)=O)OC(C)(C)C | C₁₂H₂₁NO₃ | 227.30[6] |
| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Isomer) | O=C(N1CCC(CC=O)CC1)OC(C)(C)C | C₁₂H₂₁NO₃ | 227.30[5] |
Part 1: High-Resolution Mass Spectrometry (HRMS) - The First Gate
HRMS provides the exact mass of a molecule, allowing for the determination of its elemental composition. This is the first and most crucial step to confirm that the desired atomic constituents are present in the correct ratio.
Expertise & Causality:
We choose Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is critical for confirming the molecular formula. The tert-butoxycarbonyl (Boc) group is known to be labile under certain MS conditions, potentially leading to fragmentation via a McLafferty rearrangement.[7] However, ESI is gentle enough to preserve the parent ion.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.
-
Instrument: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ adduct and use the instrument's software to calculate the elemental composition.
Comparative Data Analysis:
| Ion | Calculated Exact Mass (C₁₂H₂₂NO₃⁺) | Observed Mass (Target) | Mass Error (ppm) |
| [M+H]⁺ | 228.15942 | 228.15943[8] | < 1 |
| [M+Na]⁺ | 250.14137 | 250.14137[8] | < 1 |
The observation of the protonated molecular ion at m/z 228.15943, with a mass error of less than 5 ppm, strongly supports the molecular formula C₁₂H₂₁NO₃. While this confirms the elemental composition, it does not differentiate between the target azocane and its piperidine isomer.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key signatures for our target are the ketone and the carbamate carbonyl (C=O) stretching frequencies.
Expertise & Causality:
The position of a carbonyl stretch in an IR spectrum is highly sensitive to its electronic environment.[9][10] A saturated aliphatic ketone typically shows a strong absorption band around 1715 cm⁻¹.[11][12] The carbamate carbonyl, due to resonance with the nitrogen lone pair, appears at a lower wavenumber, generally around 1680-1700 cm⁻¹. The presence of two distinct C=O bands in these regions would be strong evidence for the intended structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or neat oil sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for the carbonyl groups.
Comparative Data Analysis:
| Functional Group | Expected Absorption (cm⁻¹) | Interpretation for Tert-butyl 4-oxoazocane-1-carboxylate | Comparison to Isomer |
| Ketone (C=O) | ~1715 cm⁻¹[10][12] | A strong, sharp peak in this region confirms the presence of a saturated cyclic ketone. | The isomeric aldehyde would show a C=O stretch around 1730 cm⁻¹ and two characteristic C-H stretches between 2700-2860 cm⁻¹.[10] |
| Carbamate (C=O) | ~1690 cm⁻¹ | A second strong peak confirms the Boc-group's carbonyl. | The carbamate stretch would be present in both isomers. |
| C-N Stretch | ~1160-1250 cm⁻¹ | Confirms the presence of the amine functionality within the carbamate. | This stretch would be present in both isomers. |
The clear observation of two distinct carbonyl peaks, one for a ketone (~1715 cm⁻¹) and one for a carbamate (~1690 cm⁻¹), provides crucial evidence against the formation of the aldehyde isomer.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Proof
NMR spectroscopy provides the ultimate confirmation of the carbon-hydrogen framework, allowing for the complete assignment of the molecule's connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[13]
Expertise & Causality:
The flexibility of the eight-membered ring is expected to result in broad or complex signals in the ¹H NMR spectrum, especially at room temperature.[4] 2D NMR experiments are therefore essential.
-
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing us to "walk" around the ring system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for establishing long-range connectivity (2-3 bonds). It will definitively link the protons on carbons adjacent to the ketone and the nitrogen to their respective functional groups, confirming the 4-oxoazocane structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
-
COSY: Standard gradient-selected COSY experiment.
-
HSQC: Standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
-
Comparative Data Analysis & Structural Elucidation:
The table below outlines the expected NMR data for the target molecule. The true power lies in the 2D correlations.
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Boc-C=O | ~155 | - | H₂-2, H₂-8 → Boc-C=O |
| Boc-C(CH₃)₃ | ~80 | - | H-tBu → Boc-C(CH₃)₃ |
| Boc-C(CH₃)₃ | ~28.4[14] | ~1.47 (s, 9H)[14][15] | H-tBu → Boc-C=O |
| C-4 (C=O) | ~210 | - | H₂-3, H₂-5 → C-4 |
| C-2, C-8 | ~45-55 | ~3.4-3.6 (m, 4H) | H₂-2 → C-3, C-8; H₂-8 → C-7, C-2 |
| C-3, C-5 | ~40-50 | ~2.5-2.7 (m, 4H) | H₂-3 → C-2, C-5; H₂-5 → C-3, C-6 |
| C-6, C-7 | ~25-35 | ~1.6-1.9 (m, 4H) | H₂-6 → C-5, C-7; H₂-7 → C-6, C-8 |
Key Differentiating Factors from Isomer:
-
Ring Size: The ¹H-¹H COSY spectrum for the azocane will show a single, continuous network of coupled protons corresponding to a -CH₂-CH₂-CH₂-N-CH₂-CH₂-CH₂- chain. The piperidine isomer would show two distinct spin systems separated by the C4 position.
-
HMBC Correlations: The most definitive evidence comes from HMBC. For the azocane, protons at position 3 (H₂-3) and position 5 (H₂-5) will show a correlation to the ketone carbon (C-4). For the piperidine isomer, only the methylene protons on the ethyl side chain would show a correlation to the aldehyde carbonyl.
Visualizing the Workflow and Key Data
Caption: Workflow for unambiguous molecular structure confirmation.
The crucial HMBC correlations that lock in the azocane structure are visualized below.
Caption: Key HMBC correlations confirming the 4-oxoazocane scaffold.
Conclusion
The structural confirmation of novel molecules, particularly conformationally flexible medium-sized rings, demands a rigorous, multi-faceted analytical approach. While HRMS and IR spectroscopy provide rapid and essential checks for molecular formula and functional group identity, they are insufficient to differentiate between plausible isomers. Only a full suite of 1D and 2D NMR experiments, with a particular focus on long-range HMBC correlations, can provide the definitive, unambiguous evidence required to confirm the precise atomic connectivity of a molecule like Tert-butyl 4-oxoazocane-1-carboxylate. This systematic, evidence-based workflow ensures the highest degree of scientific integrity for researchers in drug development and synthetic chemistry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
